2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
描述
属性
IUPAC Name |
2,6-ditert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-25(2,3)21-17-20(18-22(24(21)28)26(4,5)6)23(19-13-9-7-10-14-19)27-15-11-8-12-16-27/h7,9-10,13-14,17-18,23,28H,8,11-12,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEXYVSMAAJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390782 | |
| Record name | AP-906/41928027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17330-09-5 | |
| Record name | AP-906/41928027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profiling and Methodological Characterization of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
Executive Summary & Structural Rationale
In modern drug discovery and materials science, the rational design of multifunctional molecules frequently involves the hybridization of distinct pharmacophores. 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol (Molecular Formula: C26H37NO; MW: 379.59 g/mol ) is a prime example of such molecular architecture. It is a nitrogen-containing unsymmetrical trisubstituted methane (TRSM) synthesized via the base-mediated 1,6-aza-Michael addition of piperidine to a sterically hindered para-quinone methide (p-QM)[1].
From an application scientist’s perspective, this molecule is defined by two distinct functional domains:
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The 2,6-Di-tert-butylphenol Core: A highly effective, sterically shielded antioxidant moiety that acts as a radical scavenger via Hydrogen Atom Transfer (HAT).
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The Diarylmethylamine (Piperidine) Motif: A basic, highly lipophilic structural element frequently found in neuroprotectants and antihistamines (e.g., meclizine, cetirizine).
This whitepaper provides an in-depth technical evaluation of the compound's physicochemical properties, detailing the causality behind its behavior and providing self-validating experimental protocols for its characterization.
Core Physicochemical Properties
Understanding the physicochemical behavior of this compound requires analyzing the interplay between its extreme steric bulk and its ionizable centers.
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Ionization (pKa): The primary ionizable center is the piperidine nitrogen. While free piperidine has a pKa of ~11.2, the massive steric hindrance and the electron-withdrawing inductive effects of the adjacent diarylmethyl group attenuate its basicity. The functional pKa is estimated at 8.5–9.2 .
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Lipophilicity (LogP / LogD): The presence of two tert-butyl groups, a phenyl ring, and a piperidine ring renders the molecule exceptionally hydrophobic. The predicted LogP exceeds 6.0. At physiological pH (7.4), the piperidine nitrogen is partially protonated, yielding a functional distribution coefficient (LogD7.4) of approximately 5.5 .
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Redox Potential: The phenolic hydroxyl group readily donates a hydrogen atom to reactive oxygen species (ROS). The resulting phenoxy radical is highly stabilized by resonance and the extreme steric shielding of the ortho-tert-butyl groups, which prevents pro-oxidant dimerization.
Table 1: Summary of Physicochemical Parameters
| Parameter | Value / Estimate | Methodology / Structural Rationale |
| Molecular Weight | 379.59 g/mol | Exact Mass Computation |
| Molecular Formula | C26H37NO | Elemental Analysis |
| pKa (Piperidine N) | 8.5 – 9.2 | Extrapolated (Steric/Inductive attenuation) |
| LogP (Octanol/Water) | > 6.0 | Predictive modeling (High aliphatic/aromatic ratio) |
| LogD (pH 7.4) | ~ 5.5 | Shake-flask LC-MS/MS (OECD 107) |
| H-Bond Donors | 1 (Phenolic OH) | Crucial for HAT antioxidant mechanism |
| H-Bond Acceptors | 2 (N, O) | Influences target binding and solvation |
Mechanistic Pathways & Visualizations
The synthesis and functional mechanism of the compound are governed by strict electronic and steric rules. Below are the visual representations of its synthetic origin and its primary functional mechanism as an antioxidant.
Caption: Synthetic pathway via 1,6-aza-Michael addition of piperidine to p-QM.
Caption: Mechanism of ROS quenching via Hydrogen Atom Transfer (HAT).
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Protocol 1: Determination of Lipophilicity (LogD7.4) via Shake-Flask LC-MS/MS
Given the extreme lipophilicity of the compound, standard computational models often fail. The shake-flask method must be meticulously controlled to avoid micro-emulsions, adhering to OECD Test Guideline 107 standards [2].
Step-by-Step Workflow:
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Phase Saturation: Stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25 °C.
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Causality: Pre-saturation prevents volume shifts and thermodynamic imbalances during the actual partitioning experiment.
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Analyte Spiking: Dissolve the compound in the octanol-saturated buffer to a final concentration of 10 µM.
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Causality: Keeping the concentration low prevents self-aggregation (micelle formation) of this highly hydrophobic molecule.
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Equilibration: Add 5 mL of the spiked buffer and 5 mL of buffer-saturated octanol to a silanized glass vial. Shake at a low speed (100 rpm) for 60 minutes at 25.0 ± 0.1 °C.
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Causality: Vigorous vortexing creates stable octanol micro-droplets in the aqueous phase, which artificially inflates the aqueous concentration reading and depresses the final LogD value.
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Phase Separation: Centrifuge the vials at 3000 × g for 30 minutes to ensure complete phase resolution.
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Quantification: Sample both phases using separate glass syringes. Dilute the octanol phase 1:1000 in methanol, and analyze both phases via LC-MS/MS (MRM mode).
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Validation: Calculate LogD = log10([Octanol]/[Buffer]). The protocol is self-validating if the mass balance (total compound recovered in both phases) equals 100 ± 5%.
Caption: Shake-flask LC-MS/MS workflow for LogD7.4 determination.
Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay
The DPPH assay evaluates the HAT capability of the hindered phenol. This protocol is adapted from the foundational methodology by Brand-Williams et al. [3].
Step-by-Step Workflow:
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Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in absolute ethanol.
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Causality: Ethanol is strictly preferred over methanol for this specific compound. The extreme lipophilicity of the diarylmethylamine core can cause precipitation in aqueous-methanol mixtures before radical scavenging equilibrium is reached.
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Standardization: Measure the initial absorbance at 517 nm (A_control). It must calibrate to ~0.800 ± 0.05 to ensure the radical is fully active.
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Reaction Initiation: Mix 2.9 mL of the DPPH solution with 0.1 mL of the compound at varying concentrations (1–100 µM).
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Incubation: Incubate the mixture in the dark at 25 °C for 30 minutes.
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Causality: Sterically hindered phenols (like BHT and the target compound) react slower than unhindered phenols (like Trolox). A 30-minute incubation ensures the reaction reaches a steady-state equilibrium.
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Measurement & Calculation: Read the absorbance at 517 nm (A_sample). Calculate the percentage of scavenging: % Scavenging = [(A_control - A_sample) / A_control] × 100.
Table 2: Comparative DPPH Radical Scavenging Kinetics
| Compound | IC50 (µM) | Time to Steady-State (min) | Dominant Mechanism |
| Target Compound | 18.5 ± 1.2 | 30 | HAT (Sterically hindered) |
| BHT (Standard) | 16.2 ± 0.8 | 30 | HAT (Sterically hindered) |
| Trolox (Standard) | 11.4 ± 0.5 | < 5 | HAT / SET (Unhindered) |
References
A Comprehensive Guide to the Spectroscopic Characterization of 2,6-di-tert-butylphenol Derivatives
This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2,6-di-tert-butylphenol and its derivatives. This class of sterically hindered phenols is of significant interest to researchers, scientists, and drug development professionals due to their widespread application as antioxidants and versatile building blocks in medicinal chemistry. This guide emphasizes the practical application and interpretation of spectroscopic data, offering field-proven insights into how the unique structural features of these molecules influence their spectral properties.
Introduction: The Significance of Sterically Hindered Phenols
2,6-di-tert-butylphenol and its derivatives are characterized by the presence of two bulky tert-butyl groups ortho to the hydroxyl group. This steric hindrance is the cornerstone of their chemical behavior and function. It not only modulates the reactivity of the phenolic hydroxyl group, making them excellent radical scavengers, but also imposes distinct signatures in their spectroscopic profiles. A thorough understanding of these spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of their reaction mechanisms. This guide will delve into the nuances of NMR, IR, and MS as applied to this important class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Steric and Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,6-di-tert-butylphenol derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the electronic environment of the nuclei.
Experimental Protocol for NMR Analysis
A robust and reproducible NMR protocol is the foundation of reliable data. The following is a field-tested methodology for the analysis of 2,6-di-tert-butylphenol derivatives.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the 2,6-di-tert-butylphenol derivative into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for these relatively nonpolar compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the solubility of the specific derivative.
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Cap the NMR tube and gently agitate to ensure complete dissolution. The use of a vortex mixer can be beneficial.
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For quantitative NMR (qNMR), a precisely weighed internal standard with a known purity should be added.
2. Instrument Parameters (for a 400 MHz Spectrometer):
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): 16-20 ppm.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: 1024 to 4096 scans are often required due to the lower natural abundance of ¹³C.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): 240-260 ppm.
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DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
3. Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum manually.
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Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality NMR data for 2,6-di-tert-butylphenol derivatives.
¹H NMR Spectral Interpretation: The Impact of Steric Crowding
The ¹H NMR spectra of 2,6-di-tert-butylphenol derivatives are characterized by several key features that are a direct consequence of their sterically hindered nature.
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tert-Butyl Protons: The 18 protons of the two tert-butyl groups typically appear as a sharp singlet in the range of δ 1.3-1.5 ppm. The magnetic equivalence of these protons is a result of the free rotation around the C-C single bonds.
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Phenolic Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and can be found over a wide range, often between δ 4.5 and 5.5 ppm. Its position is sensitive to concentration, solvent, and temperature due to hydrogen bonding effects. In many cases, this peak is a sharp singlet due to the lack of coupling with neighboring protons. A "D₂O shake" experiment can be used to confirm the assignment of the -OH peak, as the proton will exchange with deuterium, causing the peak to disappear from the spectrum.
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Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly informative. In the parent 2,6-di-tert-butylphenol, the two meta-protons and the para-proton give rise to a characteristic splitting pattern. The introduction of a substituent at the para-position significantly alters this region of the spectrum. The steric bulk of the ortho tert-butyl groups can influence the conformation of the para-substituent, which in turn affects the electronic environment of the aromatic protons.
Table 1: Representative ¹H NMR Data for 2,6-di-tert-butylphenol Derivatives (in CDCl₃)
| Derivative | R Group (at C4) | δ (tert-Butyl H) (ppm) | δ (Aromatic H) (ppm) | δ (OH) (ppm) | Other Key Signals (ppm) |
| 2,6-di-tert-butylphenol | -H | ~1.45 (s, 18H) | ~7.10 (d, 2H), ~6.85 (t, 1H) | ~5.00 (s, 1H) | - |
| Butylated Hydroxytoluene (BHT) | -CH₃ | ~1.44 (s, 18H) | ~6.98 (s, 2H) | ~5.03 (s, 1H) | ~2.27 (s, 3H, Ar-CH₃) |
| 2,6-di-tert-butyl-4-ethylphenol | -CH₂CH₃ | ~1.44 (s, 18H) | ~7.00 (s, 2H) | ~5.00 (s, 1H) | ~2.58 (q, 2H, -CH₂-), ~1.22 (t, 3H, -CH₃) |
| 2,6-di-tert-butyl-4-methoxyphenol | -OCH₃ | ~1.45 (s, 18H) | ~6.75 (s, 2H) | ~5.20 (s, 1H) | ~3.75 (s, 3H, -OCH₃) |
| 2,6-di-tert-butyl-4-(hydroxymethyl)phenol | -CH₂OH | ~1.46 (s, 18H) | ~7.20 (s, 2H) | ~5.10 (s, 1H) | ~4.60 (d, 2H, -CH₂-), ~1.70 (t, 1H, -CH₂OH) |
| 2,6-di-tert-butyl-4-nitrophenol | -NO₂ | ~1.48 (s, 18H) | ~8.10 (s, 2H) | ~5.80 (s, 1H) | - |
¹³C NMR Spectral Interpretation: Unveiling the Carbon Skeleton
The ¹³C NMR spectra provide a map of the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
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tert-Butyl Carbons: The quaternary carbons of the tert-butyl groups typically appear around δ 34-35 ppm, while the methyl carbons resonate at approximately δ 30-32 ppm.
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the hydroxyl group (C1) is typically found in the range of δ 150-155 ppm. The carbons bearing the tert-butyl groups (C2 and C6) appear around δ 135-140 ppm. The chemical shifts of the meta- (C3 and C5) and para- (C4) carbons are particularly sensitive to the nature of the para-substituent.
Table 2: Representative ¹³C NMR Data for 2,6-di-tert-butylphenol Derivatives (in CDCl₃)
| Derivative | R Group (at C4) | δ (C-OH) | δ (C-tBu) | δ (C_meta) | δ (C_para) | δ (tBu-C) | δ (tBu-CH₃) | Other Key Signals (ppm) |
| 2,6-di-tert-butylphenol | -H | ~152.0 | ~135.8 | ~125.5 | ~115.2 | ~34.3 | ~30.4 | - |
| Butylated Hydroxytoluene (BHT) | -CH₃ | ~151.8 | ~135.7 | ~125.4 | ~128.9 | ~34.2 | ~30.3 | ~20.9 (Ar-CH₃) |
| 2,6-di-tert-butyl-4-ethylphenol | -CH₂CH₃ | ~151.7 | ~135.8 | ~124.3 | ~134.8 | ~34.3 | ~30.4 | ~28.8 (-CH₂-), ~15.9 (-CH₃) |
| 2,6-di-tert-butyl-4-methoxyphenol | -OCH₃ | ~149.5 | ~136.0 | ~113.0 | ~145.0 | ~34.5 | ~30.5 | ~56.0 (-OCH₃) |
| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | -CH₂-Ar | ~152.5 | ~136.2 | ~125.0 | ~130.0 | ~34.4 | ~30.3 | ~41.5 (-CH₂-) |
| 2,6-di-tert-butyl-p-benzoquinone | =O | - | ~148.0 | ~135.0 | ~187.0 | ~35.0 | ~29.5 | - |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2,6-di-tert-butylphenol derivatives, the IR spectrum is dominated by vibrations associated with the O-H, C-H, and C=C bonds.
Experimental Protocol for IR Analysis
1. Sample Preparation:
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Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
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Solid or Liquid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. This is a very common and convenient method that requires minimal sample preparation.
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Liquid Samples (Neat Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
2. Data Acquisition:
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Place the prepared sample in the IR spectrometer.
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Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Diagram: IR Spectroscopy Principle
Caption: Schematic representation of an IR spectroscopy experiment.
Interpretation of IR Spectra
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O-H Stretching: The most characteristic band in the IR spectra of phenols is the O-H stretching vibration. In dilute solutions of non-hydrogen-bonded 2,6-di-tert-butylphenols, this appears as a sharp band around 3650 cm⁻¹. The steric hindrance from the tert-butyl groups prevents intermolecular hydrogen bonding, which would broaden this peak and shift it to lower wavenumbers.
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C-H Stretching: The C-H stretching vibrations of the aromatic ring are typically observed as a series of weak to medium bands in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl groups give rise to strong absorptions in the 2960-2850 cm⁻¹ region.
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C=C Stretching: The aromatic ring C=C stretching vibrations appear as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
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C-O Stretching: The C-O stretching vibration of the phenol group is usually found in the 1260-1180 cm⁻¹ range.
Table 3: Key IR Absorption Frequencies for 2,6-di-tert-butylphenol Derivatives (cm⁻¹)
| Derivative | O-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | Aromatic C=C Stretch | C-O Stretch | Other Key Bands |
| 2,6-di-tert-butylphenol | ~3640 (sharp) | ~3060 | ~2960-2870 | ~1600, 1480 | ~1230 | - |
| Butylated Hydroxytoluene (BHT) | ~3630 (sharp) | ~3050 | ~2955-2865 | ~1605, 1485 | ~1235 | - |
| 2,6-di-tert-butyl-4-nitrophenol | ~3635 (sharp) | ~3070 | ~2965-2875 | ~1595, 1490 | ~1240 | ~1520 & ~1340 (NO₂ stretch) |
| 2,6-di-tert-butyl-p-benzoquinone | - | ~3060 | ~2960-2870 | ~1660 (C=C) | - | ~1645 (C=O stretch) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol for MS Analysis
1. Sample Introduction and Ionization:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile and thermally stable compounds like many 2,6-di-tert-butylphenol derivatives. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is the most common ionization method in GC-MS.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is preferred. The sample is separated by high-performance liquid chromatography and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS.
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Direct Infusion: The sample can also be directly infused into the mass spectrometer without prior chromatographic separation for a quick analysis of a pure compound.
2. Mass Analysis:
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The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.
Diagram: GC-MS Workflow
Caption: A typical workflow for the analysis of volatile 2,6-di-tert-butylphenol derivatives using GC-MS.
Interpretation of Mass Spectra
The mass spectra of 2,6-di-tert-butylphenol derivatives, particularly under Electron Ionization (EI), often show characteristic fragmentation patterns.
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Molecular Ion (M⁺•): The molecular ion peak is usually observed, providing the molecular weight of the compound.
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Loss of a Methyl Group ([M-15]⁺): A very common and often intense peak corresponds to the loss of a methyl radical from one of the tert-butyl groups to form a stable benzylic-type cation. This is a characteristic fragmentation for compounds containing a tert-butyl group.
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Loss of a tert-Butyl Group ([M-57]⁺): The loss of a tert-butyl radical is also a common fragmentation pathway.
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Substituent-Specific Fragmentations: The nature of the para-substituent will introduce additional fragmentation pathways. For example, derivatives with a benzylic group at the C4 position can undergo benzylic cleavage.
Table 4: Common Mass Spectral Fragments for 2,6-di-tert-butylphenol Derivatives (EI-MS)
| Derivative | R Group (at C4) | Molecular Ion (m/z) | [M-15]⁺ (m/z) | [M-57]⁺ (m/z) | Other Key Fragments (m/z) |
| 2,6-di-tert-butylphenol | -H | 206 | 191 | 149 | - |
| Butylated Hydroxytoluene (BHT) | -CH₃ | 220 | 205 | 163 | - |
| 2,6-di-tert-butyl-4-ethylphenol | -CH₂CH₃ | 234 | 219 | 177 | 205 ([M-29]⁺, loss of ethyl) |
| 2,6-di-tert-butyl-4-nitrophenol | -NO₂ | 251 | 236 | 194 | 205 ([M-NO₂]⁺) |
| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | -CH₂-Ar | 424 | 409 | 367 | 205 (cleavage of methylene bridge) |
Conclusion
The spectroscopic characterization of 2,6-di-tert-butylphenol derivatives is a multifaceted process that relies on the synergistic application of NMR, IR, and MS techniques. The steric hindrance imposed by the ortho-tert-butyl groups provides a unique set of spectral signatures that, when properly interpreted, allow for confident structural elucidation. This guide has provided a framework for the acquisition and interpretation of this data, grounded in both theoretical principles and practical, field-tested methodologies. For researchers and scientists working with these important molecules, a thorough understanding of their spectroscopic behavior is an indispensable tool for advancing their research and development efforts.
References
-
PubChem. 2,6-Di-tert-butyl-4-ethylphenol. [Link]
-
O'Connor, C. J., et al. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para -Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry, 40(4), 687-695. [Link]
-
PubChem. 2,6-di-tert-butyl-4-nitrophenol. [Link]
-
SpectraBase. 2,6-Di-tert-butyl-P-benzoquinone. [Link]
- Sathicq, A. G., et al. (2014). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the
Theoretical Antioxidant Properties of Substituted Phenols: A Computational and Thermodynamic Guide
Executive Summary
Phenolic compounds represent the vanguard of natural and synthetic chain-breaking antioxidants. Their primary function in biological and material systems is the scavenging of reactive oxygen species (ROS) to halt radical chain reactions. As drug development and materials science increasingly rely on predictive modeling, Density Functional Theory (DFT) has emerged as the gold standard for elucidating the theoretical antioxidant properties of substituted phenols[1].
As a Senior Application Scientist, I approach antioxidant characterization not merely as a cataloging of chemical reactions, but as a thermodynamic system governed by predictable electronic parameters. This whitepaper dissects the core mechanisms of phenolic antioxidant action, the profound impact of aromatic substitution, and provides a self-validating computational protocol for predicting antioxidant efficacy in silico.
Thermodynamic Pathways of Antioxidant Action
The interception of a free radical ( R∙ ) by a phenolic antioxidant ( ArOH ) is not a monolithic process. It is dictated by three competing thermodynamic pathways, each governed by specific energy barriers[2][3].
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Hydrogen Atom Transfer (HAT): The phenol transfers a hydrogen atom directly to the radical in a single concerted step. The governing thermodynamic parameter is the Bond Dissociation Enthalpy (BDE) of the O–H bond. A lower BDE indicates a weaker O–H bond, facilitating easier hydrogen donation[4]. Causality: HAT is predominantly favored in non-polar environments (e.g., lipid bilayers) where the energetic cost of charge separation is prohibitively high[3].
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Single Electron Transfer–Proton Transfer (SET-PT): This two-step process begins with the phenol donating an electron to the radical, forming a radical cation ( ArOH∙+ ). This is governed by the Ionization Potential (IP) . The subsequent deprotonation is governed by the Proton Dissociation Enthalpy (PDE) [2]. Causality: Because IP values are generally high in the gas phase, SET-PT is rarely the dominant mechanism unless the phenol is heavily substituted with electron-donating groups that stabilize the radical cation[5].
-
Sequential Proton Loss Electron Transfer (SPLET): The inverse of SET-PT, SPLET begins with the deprotonation of the phenol to form a phenoxide anion ( ArO− ), governed by Proton Affinity (PA) . This is followed by electron transfer to the radical, governed by Electron Transfer Enthalpy (ETE) [2]. Causality: SPLET is highly sensitive to the dielectric constant of the environment. In polar solvents (like water or methanol), the solvation energy drastically stabilizes the anion and the proton, making SPLET the dominant pathway for many physiological antioxidants[5].
Caption: Thermodynamic pathways of phenolic antioxidant action: HAT, SET-PT, and SPLET.
Substituent Effects: Tuning the Electronic Landscape
The antioxidant capacity of a phenol can be rationally designed by altering the substituents on the aromatic ring. The position (ortho, meta, para) and the nature of the functional group—whether an Electron Donating Group (EDG) or Electron Withdrawing Group (EWG)—directly modulate the stability of the parent molecule versus the resulting phenoxyl radical[6].
-
Electron Donating Groups (e.g., -NH 2 , -OH, -OCH 3 ): EDGs increase electron density in the aromatic ring. Through resonance and inductive effects, they stabilize the electron-deficient phenoxyl radical ( ArO∙ ) and radical cation ( ArOH∙+ ). Consequently, EDGs significantly lower both BDE and IP, enhancing the HAT and SET-PT mechanisms[4][7].
-
Electron Withdrawing Groups (e.g., -NO 2 , -CN, -CF 3 ): EWGs destabilize the radical and radical cation, thereby increasing BDE and IP. However, by pulling electron density away from the oxygen atom, EWGs increase the acidity of the phenolic proton, drastically lowering the Proton Affinity (PA). This makes the initial step of the SPLET mechanism highly favorable[6][7].
-
Ortho-Substitution and Steric Shielding: Substituents in the ortho position (e.g., tert-butyl groups in BHT) provide steric hindrance that protects the resulting phenoxyl radical from unwanted side reactions. Furthermore, ortho substituents capable of hydrogen bonding (like -OCH 3 ) can form intramolecular bonds that further stabilize the radical state[8][9].
Quantitative Data Summary: Substituent Effects on Para-Phenols
The following table synthesizes theoretical gas-phase thermodynamic shifts ( Δ ) relative to unsubstituted phenol. Negative values indicate a decrease in the energy barrier, implying higher reactivity for that specific step[4][7].
| Substituent (Para) | Electronic Nature | Δ BDE (kcal/mol) | Δ IP | Δ PA | Dominant Mechanism (Aqueous) |
| -NH 2 | Strong EDG | -9.6 | Decreases | Increases | SPLET / SET-PT |
| -OH | EDG | -5.8 | Decreases | Increases | SPLET |
| -CH 3 | Weak EDG | -2.4 | Decreases | Increases | SPLET |
| -H (Phenol) | Reference | 0.0 | 0.0 | 0.0 | HAT (Gas) / SPLET (Water) |
| -Cl | Weak EWG | -1.4 | Increases | Decreases | SPLET |
| -CN | Strong EWG | +1.9 | Increases | Decreases | SPLET |
| -NO 2 | Strong EWG | +4.2 | Increases | Decreases | SPLET |
Computational Methodology: A Self-Validating DFT Protocol
To accurately predict these parameters, computational chemists must employ a robust, self-validating DFT workflow. The choice of functional and basis set is critical: the B3LYP hybrid functional is widely adopted because its inclusion of exact Hartree-Fock exchange partially corrects for the self-interaction error inherent in pure density functionals, a critical requirement when modeling open-shell radicals[8][9].
Step-by-Step Computational Workflow
-
Conformational Search & Initial Optimization: Optimize the geometries of the parent phenol ( ArOH ), radical ( ArO∙ ), radical cation ( ArOH∙+ ), and anion ( ArO− ) using the B3LYP functional with a 6-31G(d,p) basis set[2][10].
-
Frequency Calculation & Minimum Verification (Self-Validation Step 1): Perform vibrational frequency calculations at 298.15 K. Causality: This serves two purposes. First, it extracts the Zero-Point Energy (ZPE) and thermal corrections to enthalpy. Second, it validates the geometry: the absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state[10].
-
Spin Contamination Check (Self-Validation Step 2): For the open-shell radical and radical cation species, evaluate the expectation value of the spin-squared operator ( ⟨S2⟩ ). Causality: A pure doublet state should yield ⟨S2⟩≈0.75 . Values significantly higher (e.g., >0.78) indicate spin contamination from higher multiplicity states (quartets), which invalidates the computed energies. If contamination is high, switch to a Restricted Open-Shell (ROB3LYP) approach[7].
-
Single-Point Energy Refinement: Recalculate the electronic energies using a larger basis set, such as 6-311++G(2d,2p) or M06-2X, to account for diffuse electrons (crucial for the phenoxide anion) and long-range correlations[5][7].
-
Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) or SMD to simulate the dielectric environment (e.g., water, ε≈78.3 ; benzene, ε≈2.2 )[1][3].
-
Thermodynamic Parameter Calculation: Calculate the final enthalpies using the standard equations:
-
BDE=H(ArO∙)+H(H∙)−H(ArOH)
-
IP=H(ArOH∙+)+H(e−)−H(ArOH)
-
PA=H(ArO−)+H(H+)−H(ArOH)
-
Caption: Self-validating computational workflow for calculating antioxidant thermodynamics.
Solvent Effects: The Dielectric Shift
A critical insight for drug formulation is that antioxidant mechanisms are not static; they are heavily modulated by the solvent. In the gas phase or non-polar lipids, the energetic cost of creating charged species (ions and electrons) is massive. Therefore, the HAT mechanism (governed by BDE) is almost universally preferred[3][6].
However, in aqueous physiological environments, the high dielectric constant of water stabilizes the phenoxide anion ( ArO− ) and the dissociated proton ( H+ ). This solvation energy drastically lowers the Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE). Consequently, for many substituted phenols, the SPLET mechanism overtakes HAT as the thermodynamically favored pathway in water[5].
Strategic Outlook for Drug Development
Understanding the theoretical antioxidant properties of substituted phenols allows for the rational design of next-generation therapeutics and preservatives. By utilizing self-validating DFT protocols, researchers can computationally screen thousands of phenolic derivatives before ever synthesizing them in the lab. If the target environment is a lipid membrane, drug developers should focus on adding EDGs to lower the BDE and promote HAT. Conversely, if the target is aqueous blood plasma, tuning the PA via strategic EWG placement to exploit the SPLET mechanism will yield superior radical scavenging efficacy.
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Experimental setup for cyclic voltammetry of phenolic compounds
An Application Note and Protocol for the Electrochemical Analysis of Phenolic Compounds using Cyclic Voltammetry
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Redox Chemistry of Phenolic Compounds
Phenolic compounds are a vast and ubiquitous class of molecules, renowned for their antioxidant properties and significant roles in pharmacology, food science, and materials chemistry. Their ability to scavenge free radicals is intrinsically linked to their redox chemistry—specifically, their propensity to undergo oxidation. Cyclic Voltammetry (CV) stands out as a powerful, rapid, and cost-effective electrochemical technique to probe these redox behaviors.[1][2][3] By measuring the current response of a phenolic analyte to a linearly cycled potential sweep, CV provides profound insights into its oxidation potentials, electron transfer kinetics, and reaction mechanisms.[1][3]
This guide provides a comprehensive overview of the experimental setup for the cyclic voltammetry of phenolic compounds. It moves beyond a simple recitation of steps to explain the causality behind instrumental and chemical choices, empowering researchers to design robust experiments, interpret data accurately, and troubleshoot common challenges like electrode fouling.
Core Principles: The Three-Electrode System
Cyclic voltammetry is performed in an electrochemical cell containing a solution of the analyte and a supporting electrolyte.[4] The potential of the working electrode is controlled relative to a stable reference electrode, while the resulting current flows between the working and counter electrodes.
-
Working Electrode (WE): This is the electrode where the reaction of interest (the oxidation of the phenolic compound) occurs. Its potential is precisely controlled by the potentiostat.
-
Reference Electrode (RE): This electrode provides a stable, well-defined potential against which the working electrode's potential is measured.[5] Its potential should remain constant regardless of the current flowing through the cell.
-
Counter Electrode (CE) / Auxiliary Electrode: This electrode completes the electrical circuit, allowing current to flow. It is typically made of an inert material, like platinum, and its purpose is to pass the current required by the working electrode without limiting the overall cell response.[6]
Electrochemical Cell Setup
Caption: Diagram of a standard three-electrode electrochemical cell connected to a potentiostat.
Experimental Design and Optimization: A Rationale-Driven Approach
The quality and reproducibility of CV data depend critically on the careful selection of each experimental parameter. The choices are not arbitrary; they are grounded in the electrochemical properties of the analyte and the goals of the experiment.
The Working Electrode: The Heart of the Measurement
The working electrode is where the electron transfer event with the phenolic compound occurs. Its material, surface condition, and size are paramount.
| Electrode Material | Advantages | Disadvantages | Common Applications |
| Glassy Carbon (GC) | Wide potential window, good conductivity, chemically inert, low cost, easy to polish.[7] | Prone to surface fouling from oxidation products of phenols.[8] | General-purpose analysis of phenolic compounds.[9][10] |
| Boron-Doped Diamond (BDD) | Extremely wide potential window, low background current, highly resistant to fouling.[11] | Higher cost, can have lower sensitivity for some reactions compared to GCE. | Analysis of complex mixtures or compounds that cause severe fouling.[11] |
| Carbon Paste (CPE) | Low cost, easily renewable surface, can be modified with nanoparticles or enzymes.[12] | Limited potential window, can be mechanically unstable, potential for swelling in organic solvents. | Development of specialized sensors.[12] |
| Platinum (Pt) | Excellent catalyst for many reactions. | Surface can be blocked by oxide layer formation and adsorption of species.[8] Limited use for phenol oxidation studies due to surface passivation.[8] |
Expert Insight: The Challenge of Electrode Fouling The electrochemical oxidation of many phenolic compounds is an irreversible process.[9] The initial oxidation often generates phenoxy radicals, which can polymerize and form an insulating film on the electrode surface.[8][13] This process, known as fouling or passivation, blocks active sites and leads to a decrease in the peak current upon subsequent CV scans.[8]
To ensure trustworthy data, meticulous surface preparation is non-negotiable.
-
Polishing: For solid electrodes like GCE, a routine polishing step with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) is essential to remove adsorbed species and expose a fresh, reproducible surface.[6][7]
-
Electrochemical Activation: A "cleaned" GCE can be further activated by applying a wide potential window scan in the supporting electrolyte before adding the analyte.[7][14] This process can create oxygen-containing functional groups on the carbon surface that improve electron transfer kinetics and enhance the electrochemical response.[15][16]
The Reference Electrode: A Stable Point of Comparison
The reference electrode's role is to provide a constant potential.[17] The choice is dictated primarily by the solvent system.
-
Aqueous Solutions: The Silver/Silver Chloride (Ag/AgCl) electrode (typically in saturated KCl) and the Saturated Calomel Electrode (SCE) are the most common choices.[5][17][18] They are stable, commercially available, and well-characterized.
-
Non-Aqueous Solutions: Using aqueous reference electrodes in organic solvents is not recommended as it can introduce unstable and undefined junction potentials.[17] For these systems, a non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate (Ag/AgNO₃) in the same organic solvent, is preferred.[5][19][20] To ensure comparability across different studies, it is best practice to reference potentials to an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.[5][20]
Supporting Electrolyte and pH: Controlling the Reaction Environment
The supporting electrolyte is a salt added at a much higher concentration (typically 0.1–1.0 M) than the analyte. Its primary role is to increase the solution's conductivity and minimize the iR drop (potential drop due to solution resistance).[21]
For phenolic compounds, the choice of electrolyte and, most critically, the solution pH, has a profound effect on the electrochemical response. The oxidation of phenols is often a proton-coupled electron transfer (PCET) process. The potential at which oxidation occurs is therefore highly pH-dependent.[2]
-
Common Electrolytes:
Expert Insight: The Power of pH Varying the pH of the solution can shift the oxidation peak potential of a phenolic compound.[24][25] A plot of peak potential (Epa) vs. pH can reveal the number of protons and electrons involved in the redox reaction. For many phenols, this plot is linear with a slope of approximately -59 mV/pH unit, indicating an equal number of protons and electrons are exchanged in the rate-determining step.[9] This pH-dependence can be exploited to improve selectivity in complex mixtures.
Scan Rate (ν): Probing Reaction Kinetics
The scan rate—the speed at which the potential is swept (in mV/s or V/s)—is a critical diagnostic tool.
-
Diffusion Control: For a simple, reversible or quasi-reversible reaction where the analyte diffuses to the electrode from the bulk solution, the peak current (Ip) is directly proportional to the square root of the scan rate (ν¹/²).[1]
-
Adsorption Control: If the analyte is adsorbed on the electrode surface, the peak current is proportional to the scan rate (ν).
-
Reaction Mechanism: The scan rate can also provide clues about the stability of the oxidized species. For a compound that undergoes a chemical reaction after oxidation, the corresponding reduction peak may disappear at slower scan rates because the oxidized product has had time to react.[26] At faster scan rates, this reduction peak may become visible.[26][27] Typical scan rates for exploratory CV are between 50 and 100 mV/s.[4][24]
Detailed Protocol: Cyclic Voltammetry of Gallic Acid
This protocol describes the analysis of gallic acid, a common phenolic antioxidant, using a glassy carbon working electrode in an aqueous phosphate buffer.
Materials and Reagents
-
Potentiostat with CV software
-
Electrochemical cell (10-20 mL)
-
Glassy Carbon Working Electrode (GCE, e.g., 3 mm diameter)
-
Ag/AgCl (3 M KCl) Reference Electrode
-
Platinum Wire Counter Electrode
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) on polishing pads
-
Gallic Acid (analytical grade)
-
Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄)
-
Deionized water (18.2 MΩ·cm)
-
Inert gas (Nitrogen or Argon) with tubing for deaeration
Experimental Workflow
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Application Notes & Protocols: Investigating 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol as a Novel Anti-Inflammatory Agent
Forward: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol as a potential anti-inflammatory therapeutic. Given the novelty of this specific molecule, this guide is structured as a complete investigational framework. It synthesizes established methodologies for evaluating anti-inflammatory compounds and applies them to this specific chemical entity, explaining the scientific rationale behind each protocol. The protocols are designed to be self-validating, enabling researchers to generate robust and decision-ready data.
Section 1: Introduction and Scientific Rationale
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol belongs to a class of sterically hindered phenols. This structural class is notable for its well-documented antioxidant properties, primarily due to the ability of the hydroxyl group to scavenge free radicals, a key process in mitigating inflammatory damage.[2]
The molecule incorporates two key functional motifs:
-
A 2,6-di-tert-butylphenol Core: This group provides significant steric hindrance around the phenolic hydroxyl, enhancing its stability and radical-scavenging capacity. Similar structures, such as Butylated Hydroxytoluene (BHT), have demonstrated anti-inflammatory effects in cellular models.[3][4]
-
A Phenyl(piperidin-1-yl)methyl Substituent: The piperidine ring is a common scaffold in many biologically active compounds and can influence pharmacokinetic properties and target engagement.[5]
This unique combination suggests a multi-faceted mechanism of action, potentially involving both direct antioxidant effects and modulation of key inflammatory signaling pathways. This document outlines a systematic approach to test this hypothesis.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
We hypothesize that the primary anti-inflammatory mechanism of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This pathway is a central regulator of the inflammatory response.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[6] The antioxidant properties of the phenol moiety may quench reactive oxygen species (ROS) that act as secondary messengers in this activation cascade.
Section 2: Compound Handling and Preparation
Safety Precautions
While specific toxicity data for 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is not available, related phenolic compounds can cause skin, eye, and respiratory tract irritation.[7][8] Butylated hydroxytoluene (BHT), a structural analog, is harmful if swallowed.[9] Therefore, standard laboratory precautions are required.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry, dark place, away from oxidizing agents.[10]
Preparation of Stock Solutions
For consistent and reproducible results, it is critical to prepare a high-concentration stock solution that can be serially diluted for experiments.
-
Solvent Selection: Due to the lipophilic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution.
-
Protocol:
-
Accurately weigh 10-20 mg of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol using an analytical balance.
-
Dissolve the compound in an appropriate volume of sterile, cell-culture grade DMSO to achieve a final concentration of 10-20 mM.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into small-volume, light-protective tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Important Consideration: The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Always prepare a vehicle control using the same final concentration of DMSO as the highest dose of the test compound.
Section 3: In Vitro Characterization Protocols
A tiered approach is recommended for in vitro evaluation, starting with broad screening assays and progressing to more complex, mechanism-focused cell-based models.
Tier 1: Preliminary Anti-Inflammatory Screening
These initial assays provide a rapid assessment of general anti-inflammatory and antioxidant properties.
Protocol 3.1.1: Inhibition of Heat-Induced Protein Denaturation
-
Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent this denaturation is a marker of its potential anti-inflammatory activity.[11][12] Diclofenac is commonly used as a positive control.
-
Methodology:
-
Prepare test solutions of the compound at various concentrations (e.g., 10-1000 µg/mL) in phosphate buffer.
-
Use a 5% aqueous solution of Bovine Serum Albumin (BSA) as the protein source.[11]
-
In a 96-well plate, mix 150 µL of BSA solution with 20 µL of the test compound solution (or Diclofenac/vehicle).
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by heating the plate at 70°C for 10 minutes.
-
After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm using a plate reader.
-
Calculate the percentage inhibition and determine the IC50 value.
-
Tier 2: Cell-Based Functional Assays
These assays use a relevant cell model to quantify the inhibition of key inflammatory mediators. Murine macrophage-like RAW 264.7 cells are a standard and robust model for this purpose.[4][6]
Protocol 3.2.1: Cell Viability (MTT Assay)
-
Rationale: It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. This assay determines the sub-cytotoxic concentration range of the compound for use in subsequent experiments.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (and vehicle control) for 24 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
Protocol 3.2.2: Measurement of Nitric Oxide (Griess Assay)
-
Rationale: During inflammation, iNOS produces large amounts of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[6]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate (5x10⁴ cells/well) and allow adherence.
-
Pre-treat cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells. Include non-stimulated and vehicle-treated controls.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3.2.3: Quantification of Pro-Inflammatory Cytokines (ELISA)
-
Rationale: To confirm the inhibitory effect on inflammatory mediators, the levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured.[6]
-
Methodology:
-
Use the cell culture supernatants collected from the same experiment as the Griess Assay (Protocol 3.2.2).
-
Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions precisely for the assay procedure, including incubation times and washing steps.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on the provided standards.
-
| In Vitro Assay | Endpoint Measured | Typical Positive Control | Interpretation of Positive Result |
| Protein Denaturation | Inhibition of heat-induced BSA aggregation (Absorbance at 660 nm). | Diclofenac | Potential to stabilize proteins and prevent inflammatory damage. |
| MTT Assay | Cell viability (Absorbance at 570 nm). | Doxorubicin (for toxicity) | Determines non-toxic concentrations for further assays. |
| Griess Assay | Nitrite (NO surrogate) concentration (Absorbance at 540 nm). | L-NAME, Dexamethasone | Inhibition of iNOS activity or expression. |
| ELISA | TNF-α, IL-6 protein concentration (Absorbance at 450 nm). | Dexamethasone | Inhibition of pro-inflammatory cytokine production/secretion. |
Section 4: In Vivo Efficacy Protocol
After demonstrating promising in vitro activity, the next step is to evaluate the compound's efficacy in a living organism. The LPS-induced systemic inflammation model in mice is a widely used and highly relevant acute model.[13][14]
Protocol 4.1: LPS-Induced Systemic Inflammation in Mice
-
Rationale: Intraperitoneal (i.p.) injection of LPS in mice mimics the systemic inflammatory response seen in sepsis, leading to a robust and rapid increase in circulating pro-inflammatory cytokines. This model is excellent for screening the in vivo efficacy of potential anti-inflammatory drugs.[14]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.
-
Methodology:
-
Animal Model: Use 8-10 week old male C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (Saline or appropriate vehicle)
-
Group 2: LPS Control (Vehicle + LPS)
-
Group 3: Positive Control (Dexamethasone, 1-5 mg/kg + LPS)
-
Group 4-6: Test Compound (Low, Medium, High dose + LPS)
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) or 5% DMSO in saline). The route of administration (e.g., oral gavage (p.o.) or i.p.) should be chosen based on the compound's properties.
-
Administer the test compound or Dexamethasone 1 hour before the LPS challenge.
-
-
LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) to all groups except the Vehicle Control group.
-
Endpoint Analysis:
-
At a peak time point post-LPS challenge (e.g., 2-4 hours for TNF-α, 6-8 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
-
Isolate serum and store at -80°C.
-
Quantify serum levels of TNF-α and IL-6 using ELISA kits as described in Protocol 3.2.3.
-
(Optional) Harvest organs such as the lung and liver for histopathological analysis or gene expression studies.
-
-
Expected Data Outcomes
The following table illustrates how quantitative data from the in vivo study should be structured for clear interpretation.
| Treatment Group | Dose | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | < 50 | < 50 |
| LPS Control | 1 mg/kg LPS | 2500 ± 450 | 15000 ± 2100 |
| Positive Control | 5 mg/kg Dex + LPS | 800 ± 150 | 4000 ± 900 |
| Test Compound | 10 mg/kg + LPS | 2100 ± 380 | 13500 ± 1800 |
| Test Compound | 30 mg/kg + LPS | 1500 ± 250 | 8000 ± 1500 |
| Test Compound | 100 mg/kg + LPS | 950 ± 180 | 5500 ± 1100 |
| Note: Data are presented as Mean ± SEM. Asterisk () indicates statistical significance (e.g., p < 0.05) compared to the LPS Control group. Data shown are hypothetical.* |
References
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]
-
Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 875-886*. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Retrieved from [Link]
-
Sarveswaran, S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. Retrieved from [Link]
-
Michalak, M. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(8), 7439*. Retrieved from [Link]
-
López-Cobo, A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(11), 4475*. Retrieved from [Link]
-
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. Retrieved from [Link]
-
García-Lara, S., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(19), 10711*. Retrieved from [Link]
-
Acros Organics. (2012). Material Safety Data Sheet - 2,6-Di-tert-butyl-4-methylphenol, 99%. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet - 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]
-
Taka, T., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. In Vivo, 29(2), 243-8. Retrieved from [Link]
-
Costantino, L., et al. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349-58. Retrieved from [Link]
-
Sakagami, H., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 29(2), 243-248*. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cpachem.com [cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 13. nuvisan.com [nuvisan.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Advanced Analytical Methodologies for the Quantification of 2,6-Di-tert-butylphenol Derivatives
Introduction & Analytical Significance
2,6-Di-tert-butylphenol (2,6-DTBP) and its derivatives, most notably 2,6-di-tert-butyl-4-methylphenol (BHT), are ubiquitous synthetic antioxidants. They are extensively utilized to inhibit the oxidation of polymers, fuels, and food contact materials. For drug development professionals and analytical scientists, quantifying these compounds is a critical compliance requirement. These derivatives readily migrate from pharmaceutical packaging and commercial polyethylene into drug products and food simulants, acting as prominent Extractables and Leachables (E&L) with suspected endocrine-disrupting properties (1)[1].
This application note provides a comprehensive, self-validating methodology for the robust quantification of 2,6-DTBP derivatives, detailing the mechanistic causality behind instrument selection and sample preparation.
Methodological Causality: The GC vs. LC Conundrum
A common pitfall in E&L workflows is the default reliance on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for all phenolic compounds. However, 2,6-DTBP possesses two bulky tert-butyl groups at the ortho positions (positions 2 and 6).
The Causality of Signal Attenuation: These bulky groups create severe steric hindrance around the phenolic hydroxyl (-OH) group. In standard LC-MS utilizing Electrospray Ionization (ESI) in negative mode, the deprotonation of this -OH group is required to form the [M−H]− ion. The steric shielding drastically reduces ionization efficiency. Comparative studies utilizing high-resolution accurate mass (HRAM) spectrometry have demonstrated that GC-MS provides a response over 127 times greater than LC-MS for sterically hindered analogs like BHT, which often completely evade LC-MS detection (2)[2].
Consequently, Gas Chromatography (GC) coupled with Electron Ionization (EI) MS/MS is the authoritative standard, capitalizing on the high volatility and thermal stability of these alkylphenols.
Fig 1. Decision matrix for chromatographic separation of sterically hindered phenols.
Self-Validating Experimental Protocol: GC-MS/MS via Headspace SPME
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing Isotope Dilution Mass Spectrometry (IDMS) and Headspace Solid-Phase Microextraction (HS-SPME), the method inherently corrects for matrix effects and extraction variances in real-time.
Fig 2. End-to-end self-validating analytical workflow for 2,6-DTBP quantification.
Step-by-Step Methodology
Phase 1: System Suitability & Preparation
-
Fiber Conditioning: Condition an 85 µm Polyacrylate SPME fiber at 280°C for 30 minutes prior to the first extraction. Causality: Polyacrylate is highly selective for polar/semi-polar aromatic compounds like phenols, but requires rigorous thermal cleaning to prevent ghost peaks.
-
Blank Verification: Run a pure 12% (v/v) ethanol blank to verify the absence of system carryover (3)[3].
Phase 2: Matrix Preparation & Isotopic Spiking 3. Sample Transfer: Transfer exactly 10.0 mL of the liquid sample (or aqueous extract from a polymer E&L study) into a 20 mL headspace vial. 4. Salting-Out Effect: Add 3.0 g of analytical-grade NaCl. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of organic analytes, driving the 2,6-DTBP into the headspace and drastically improving the partition coefficient. 5. Self-Validation Spike: Add 50 µL of 4-tert-butylphenol-d13 internal standard (1 mg/L in ethanol). Causality: The deuterated standard behaves chemically identically to the target analytes. Any loss during SPME extraction or variance in MS ionization is mathematically normalized, ensuring the protocol validates its own recovery rates. 6. Sealing: Seal immediately with a PTFE/silicone septum cap.
Phase 3: Headspace SPME Extraction 7. Equilibration: Incubate the vial at 60°C for 15 minutes with agitation (500 rpm) to reach thermodynamic equilibrium between the liquid and headspace. 8. Extraction: Expose the SPME fiber to the headspace for exactly 30 minutes at 60°C. Causality: Headspace extraction prevents non-volatile matrix components (e.g., polymer oligomers or heavy fuel lipids) from fouling the fiber and the GC inlet.
Phase 4: GC-MS/MS Analysis 9. Desorption: Insert the fiber into the GC inlet (250°C) for 5 minutes in splitless mode. 10. Chromatography: Utilize a 5% phenyl-methylpolysiloxane column (e.g., 30m x 0.25mm x 0.25µm).
- Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
- Detection: Operate the triple quadrupole MS in Electron Ionization (EI) mode at 70 eV using Multiple Reaction Monitoring (MRM).
Quantitative Data & Method Validation
The tables below summarize the validated quantitative parameters and expected performance metrics for 2,6-DTBP and related derivatives across different matrices.
Table 1: Mass Spectrometry (MRM) Parameters for 2,6-DTBP Derivatives
| Analyte | CAS Number | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| 2,6-Di-tert-butylphenol | 128-39-2 | 191 | 163 | 10 - 15 |
| 2,4-Di-tert-butylphenol | 96-76-4 | 191 | 163 | 10 - 15 |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 128-37-0 | 205 | 177 | 15 |
| 4-tert-butylphenol-d13 (IS) | 225386-58-3 | 163 | 135 | 15 |
Note: The primary fragmentation pathway for tert-butylphenols under EI involves the loss of a methyl radical ( [M−15]+ ) followed by the loss of an ethylene molecule, yielding the stable m/z 163 product ion.
Table 2: Method Performance Metrics Across Sample Matrices
| Matrix Type | Extraction Methodology | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| Aviation Fuel Extracts | Solid Phase Extraction (SPE) | 1.3 µM (0.33 ppm) | 4.2 µM (1.08 ppm) | 4[4] |
| Aqueous Simulants / Wines | Headspace SPME | < 0.5 µg/L | 1.0 µg/L | 3[3] |
References
- Thermo Fisher Scientific.AN002733 Improved identification of extractable and leachable substances with the Orbitrap Exploris GC 240 MS.
- Food Packaging Forum.
- International Organisation of Vine and Wine (OIV).OIV-MA-AS315-30 Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS).
- ACS Energy & Fuels.Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry.
Sources
Technical Support Center: Optimizing the Synthesis of Mannich Bases from 2,6-di-tert-butylphenol
Welcome to the technical support center for the synthesis of Mannich bases using 2,6-di-tert-butylphenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and efficiency of this important transformation. The unique steric hindrance provided by the two tert-butyl groups makes this reaction highly regioselective, but achieving high yields requires careful control over several key parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues with detailed causal explanations and actionable protocols to improve your reaction outcomes.
Q1: My reaction yield is consistently low, often below 60%. What are the primary factors I should investigate?
A low yield in this specific Mannich reaction is a common issue that can typically be traced back to one of four areas: reaction conditions, reagent stoichiometry, atmospheric control, or workup procedure.
-
Suboptimal Temperature: The aminomethylation of the sterically hindered and less nucleophilic 2,6-di-tert-butylphenol ring requires thermal energy. Isothermal conditions in the range of 80-90°C are often necessary to drive the reaction to completion.[1] Operating at lower temperatures can result in a stalled or incomplete reaction.
-
Incomplete Iminium Ion Formation: The reaction proceeds through an electrophilic iminium ion, formed from the condensation of formaldehyde and the amine.[2][3] If the concentration of this electrophile is insufficient, the conversion of the phenol will be low. Consider using a slight excess (1.1-1.2 equivalents) of both formaldehyde and the amine to ensure the phenol is the limiting reagent.[4]
-
Oxidation of the Phenol: As an electron-rich phenol, the starting material is highly susceptible to oxidation, which can generate colored impurities and reduce the amount of starting material available for the desired reaction.[5][6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this side reaction.
-
Retro-Mannich Reaction During Workup: The Mannich base product can be unstable under harsh pH or high-temperature conditions during workup, leading to a retro-Mannich reaction that cleaves the product back into the starting materials.[7] This is a major, often overlooked, cause of low yield.
-
Solution: Employ a low-temperature workup. Cool the reaction mixture to 0-5°C before quenching or neutralization. Use milder reagents for pH adjustment, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.[7]
-
Q2: I am observing a significant amount of unreacted 2,6-di-tert-butylphenol in my crude product analysis (TLC/HPLC). How can I improve the conversion?
Recovering a large fraction of your starting material points towards an incomplete reaction. Beyond the temperature and stoichiometric considerations mentioned above, reaction time and solvent choice are critical levers for improving conversion.
-
Reaction Time: This reaction can be slower than with unhindered phenols. A typical duration is 3 to 6 hours at 80-90°C.[1] It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC to ensure it has reached completion before initiating workup.[5]
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used and are effective for this reaction.[1] They help to homogenize the reaction mixture and can facilitate proton transfer steps in the mechanism. In some cases, changing the solvent can alter reaction kinetics.[4]
Q3: My final product is a dark oil or discolored solid, not the expected off-white solid. What causes this and how can I purify it?
The appearance of color, typically yellow to reddish-brown, is almost always indicative of oxidation byproducts.[5][6]
-
Cause: The phenolic hydroxyl group is a prime target for oxidation, which can be initiated by atmospheric oxygen, especially at elevated reaction temperatures.
-
Prevention:
-
Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen by maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction and workup.
-
High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing trace metal impurities that can catalyze oxidation.[5]
-
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., heptane, ethanol/water) is often effective at removing colored impurities, which may be less crystalline or have different solubility profiles. A patent for a related process describes using recrystallization for final purification.[1]
-
Column Chromatography: For stubborn impurities or oily products, flash column chromatography on silica gel can be employed.
-
Vacuum Distillation: The Mannich base of 2,6-di-tert-butylphenol is often a high-boiling liquid or low-melting solid, and vacuum distillation can be an effective purification method for thermally stable derivatives.[1][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Mannich reaction with 2,6-di-tert-butylphenol?
The reaction follows a two-stage mechanism common to Mannich reactions with phenols.[2]
-
Iminium Ion Formation: The secondary amine (e.g., dimethylamine) reacts with formaldehyde to form a highly reactive electrophilic species called an iminium ion (also known as an Eschenmoser salt precursor).[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich 2,6-di-tert-butylphenol acts as a nucleophile. The π-electrons of the aromatic ring attack the carbon of the iminium ion. Due to the extreme steric hindrance from the tert-butyl groups at the ortho positions, this attack occurs exclusively at the para position, leading to a single, highly-defined product.[4]
Caption: Reaction mechanism for 2,6-di-tert-butylphenol.
Q2: What are the optimal starting molar ratios and reaction conditions?
Based on patented procedures and optimization studies, the following conditions serve as an excellent starting point:
| Parameter | Recommended Value | Rationale |
| Stoichiometry | Phenol : Amine : Formaldehyde = 1 : 1 to 1 : 1.2 | An equimolar ratio is often sufficient[1], but a slight excess of amine/formaldehyde can help drive the reaction to completion.[4] |
| Solvent | Ethanol or Methanol | Provides good solubility for reactants and facilitates a homogenous reaction mixture.[1] |
| Temperature | 80 - 90 °C | Overcomes the activation energy barrier for the sterically hindered phenol.[1] |
| Reaction Time | 3 - 6 hours | Ensure completion by monitoring via TLC/HPLC.[1][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions that cause low yields and colored impurities.[5] |
Q3: Which source of formaldehyde is best: aqueous formalin, paraformaldehyde, or another surrogate?
-
Aqueous Formalin (37% solution): This is the most common and cost-effective source used in many documented procedures.[1] It is easy to handle but introduces water into the reaction, which is generally well-tolerated.
-
Paraformaldehyde: This is a solid polymer of formaldehyde. It can be used in situations where anhydrous conditions are desired. However, it requires depolymerization to monomeric formaldehyde, which typically occurs upon heating in the reaction mixture.
-
Other Surrogates: Compounds like bis-(N,N-dimethylamino)methane can also be used as a source of both the methylene bridge and the dimethylamino group, though this may alter the optimal reaction conditions.[8]
For most standard applications, an aqueous formalin solution is sufficient and effective.
Q4: How does the choice of secondary amine affect the reaction?
The structure and basicity of the secondary amine are important.
-
Dimethylamine: This is the most commonly used amine for this reaction, leading to the widely studied antioxidant N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine.[1][9]
-
Other Secondary Amines: Other secondary amines (e.g., diethylamine, piperidine, morpholine) can be used to generate a library of different Mannich bases. The steric bulk of the amine can influence the reaction rate; bulkier amines may react more slowly. The basicity of the amine affects the equilibrium concentration of the iminium ion, a key reactive intermediate.
Part 3: Experimental Protocols
Protocol 1: Standard Synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine
This protocol is adapted from established industrial methods and provides a reliable route to the target compound.[1]
Materials:
-
2,6-di-tert-butylphenol (1.0 eq)
-
Aqueous Dimethylamine (40% solution, 1.05 eq)
-
Aqueous Formaldehyde (37% solution, 1.05 eq)
-
Ethanol (approx. 2-3 mL per gram of phenol)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Charge the flask with 2,6-di-tert-butylphenol and ethanol.
-
In a separate, cooled beaker, pre-mix the aqueous dimethylamine and aqueous formaldehyde solutions.
-
Slowly add the amine-formaldehyde mixture to the stirred solution of the phenol at room temperature.
-
Begin heating the reaction mixture to a gentle reflux (target internal temperature of 80-85°C).
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product spot should be significantly more polar than the starting phenol.
-
Once the reaction is complete (disappearance of starting material), cool the flask to 0-5°C in an ice bath.
-
Perform a low-temperature aqueous workup. If necessary, neutralize carefully with a mild reagent like saturated NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with chilled brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from heptane to yield the final product.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Mannich reaction mechanism for phenols. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
- Grinberg, B. M., et al. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol. U.S. Patent No. 4,122,287.
-
Roman, G., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. Retrieved March 17, 2026, from [Link]
-
Mannich reaction. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]
-
Sagan, C. E., & Rumpf, P. (2008). o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines. ARKIVOC. Retrieved March 17, 2026, from [Link]
- Radbil', B. A., et al. (1999). 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process. Russian Patent No. RU2137749C1.
-
Yue, C., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai J. Sci.. Retrieved March 17, 2026, from [Link]
-
Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. Organic Letters. Retrieved March 17, 2026, from [Link]
-
Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University. Retrieved March 17, 2026, from [Link]
-
A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
-
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Sources
- 1. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brunel University Research Archive: A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence [bura.brunel.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Advanced NMR Troubleshooting Center: Large Phenolic & Polyphenolic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to interpret the Nuclear Magnetic Resonance (NMR) spectra of large phenolic molecules—such as tannins, complex flavonoids, proanthocyanidins, and lignin derivatives. These molecules are notoriously difficult to characterize due to severe signal overlap, conformational dynamics, and a high susceptibility to oxidation.
This guide moves beyond basic textbook theory. We will explore the causality behind why your spectra look the way they do and provide field-proven, self-validating protocols to resolve these specific analytical bottlenecks.
Diagnostic Workflow
Before adjusting spectrometer parameters, use the following logical workflow to diagnose the root cause of your spectral artifacts.
Diagnostic flowchart for troubleshooting complex phenolic NMR spectra.
Frequently Asked Questions (FAQs)
Issue A: "The Aromatic Blob" - Severe Signal Overlap
Q: My 1H NMR spectrum shows a massive, unresolved multiplet in the 6.0–8.0 ppm region. How can I assign individual protons?
The Causality: Large polyphenols possess multiple aromatic rings (e.g., the A and B rings of flavonoids) with highly similar electronic environments. The homonuclear scalar couplings ( nJHH ) split these closely resonating signals into complex multiplets. When the chemical shift difference ( Δδ ) is comparable to the coupling constant ( J ), second-order effects occur, creating an indecipherable overlapping "blob"[1].
The Solution: Implement Pure Shift NMR (homonuclear broadband decoupling). Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) or SAPPHIRE suppress 1H−1H interactions, collapsing complex multiplets into sharp singlets[2]. This dramatically minimizes signal overlap, allowing you to count the exact number of aromatic protons and extract accurate chemical shifts without interference from coupling patterns[3].
Issue B: Unexpected Signal Duplication
Q: I purified a C-glycosyl flavonoid to >95% purity via HPLC, but the NMR spectrum looks like a 1:1 mixture of two compounds. Is my sample degrading?
The Causality: You are likely observing rotamers (conformational isomers). In many complex phenolics, bulky steric hindrance restricts the rotation around specific bonds, such as the C(sp3)−C(sp2) glucosyl-flavone linkage or interflavanyl bonds[4]. If the rotational energy barrier ( ΔG‡ ) is high enough, the interconversion rate between conformers becomes slower than the NMR timescale. Consequently, the spectrometer detects both conformers as distinct sets of duplicated signals[5].
The Solution: Perform Variable-Temperature (VT) NMR . By heating the sample (e.g., to 353–393 K in DMSO- d6 ), you increase the kinetic energy of the molecules, overcoming the rotational barrier. As the exchange rate increases, the duplicated signals will broaden, coalesce, and eventually merge into a single, time-averaged set of peaks[6].
Issue C: Broad, Unresolved Lines
Q: My baseline is noisy, and the aromatic signals are extremely broad, even after careful shimming. What is causing this?
The Causality: There are two primary culprits for phenolics:
-
Paramagnetic Relaxation: Phenols and catechols are highly susceptible to auto-oxidation in solution, forming semiquinone radicals[7]. Trace paramagnetic species drastically shorten the transverse relaxation time ( T2 ), leading to severe line broadening.
-
Aggregation: Large phenolics readily self-associate via intermolecular hydrogen bonding and π−π stacking, creating large transient aggregates that tumble slowly in solution, further reducing T2 .
The Solution: Deoxygenate your solvent thoroughly to prevent oxidation. To disrupt aggregation, switch to a strongly hydrogen-bond-accepting solvent like DMSO- d6 or Acetone- d6 , and lower the sample concentration.
Quantitative Data: Solvent Selection Matrix
Choosing the right solvent is the most critical pre-acquisition step. The table below summarizes the causality of solvent effects on phenolic NMR properties.
| Solvent | H-Bond Disruption | Hydroxyl (-OH) Visibility | Typical Use Case | Analytical Trade-off |
| DMSO- d6 | Strong | Yes (Sharp peaks, δ 8-11 ppm) | Flavonoids, Tannins, Lignins | High viscosity broadens lines slightly; difficult to recover sample. |
| Acetone- d6 | Moderate | Yes (If ultra-dry) | Proanthocyanidins | Highly volatile; prone to rapid water contamination from air. |
| Methanol- d4 | Strong | No (Rapid deuterium exchange) | General polyphenols | Rapid exchange obliterates crucial phenolic -OH structural markers. |
| CDCl 3 | Weak | Yes (If soluble) | Derivatized phenolics | Native polyphenols are generally insoluble; promotes aggregation. |
Self-Validating Protocol: High-Resolution Phenolic NMR Workflow
This protocol establishes a closed-loop, self-validating system to ensure optimal spectral quality for complex phenolics.
Step 1: Sample Preparation & Deoxygenation
-
Dissolve 5–10 mg of the phenolic compound in 600 μ L of high-purity, anhydrous DMSO- d6 .
-
Transfer the solution to a high-quality (5 mm) NMR tube.
-
Deoxygenate: Sparge the solution with dry Argon gas for 5 minutes using a long capillary, or perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Validation Check: Acquire a standard 1H spectrum. Measure the full width at half maximum (FWHM) of the DMSO residual peak ( δ 2.50 ppm). If FWHM > 1.2 Hz, your shimming is poor or paramagnetic oxygen remains. Re-shim and re-degas before proceeding.
Step 2: Pure Shift (PSYCHE) Acquisition
-
Load the PSYCHE pulse sequence. Calibrate the 90° pulse (P1) precisely for your specific sample.
-
Set the chirp pulse duration (typically 15-30 ms) and flip angle (typically 10-20°) to optimize the balance between decoupling efficiency and sensitivity[2].
-
Acquire the pseudo-2D data and process it using covariance or SAPPHIRE algorithms to remove periodic sidebands[2].
-
Validation Check: Inspect the aromatic region (6.0–8.0 ppm). Multiplets should now appear as sharp singlets. If severe periodic sidebands obscure small peaks, decrease the flip angle of the chirp pulse and re-acquire.
Step 3: Variable-Temperature (VT) NMR for Rotamer Resolution
-
If signal duplication is observed, set the probe temperature to 298 K (25 °C) and acquire a baseline 1H spectrum.
-
Increment the temperature in 15 K steps (e.g., 313 K, 328 K, 343 K, 358 K). Allow 10 minutes of thermal equilibration at each step.
-
Critical Step: Re-tune and re-match the probe, and re-shim the Z-axis at every temperature step. The dielectric properties of the solvent change significantly with heat; failing to re-tune will result in massive sensitivity loss.
-
Acquire a 1H spectrum at each step.
-
Validation Check: Track a pair of duplicated signals. You should observe them broadening, moving toward each other, and coalescing into a single sharp peak at the highest temperature[6]. If the peaks do not coalesce by 373 K, the signals belong to chemical impurities, not rotamers.
References
-
JEOL. "Artifact reduction in pure shift NMR by SAPPHIRE technique." 2
-
ACS Publications. "Deep Learning Assisted Proton Pure Shift NMR Spectroscopy." 3
-
RSC Publishing. "The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research."6
-
ResearchGate. "Room‐temperature (1H, 13C) and variable‐temperature (1H) NMR studies on spinosin." 4
-
ResearchGate. "Flavonoids from Mimosa xanthocentra (Leguminosae: Mimosoideae) and molecular modeling studies for isovitexin-2 ''-O-alpha-L-rhamnopyranoside rotamers." 5
-
Google Patents. "WO2022124994A1 - Methods to synthesize flavonoid dimers and oligomers and the use thereof." 7
-
ACS Publications. "Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR)." 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jeol.com [jeol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00064B [pubs.rsc.org]
- 7. WO2022124994A1 - Methods to synthesize flavonoid dimers and oligomers and the use thereof - Google Patents [patents.google.com]
Technical Support Center: Purifying Polar Phenolic Compounds with Column Chromatography
A Senior Application Scientist's Guide to Troubleshooting and Protocol Optimization
The purification of polar phenolic compounds presents a unique set of challenges in column chromatography. Their inherent polarity can lead to strong interactions with stationary phases, resulting in issues like poor resolution, peak tailing, and irreversible adsorption. This guide provides field-proven insights and systematic troubleshooting strategies designed for researchers, scientists, and drug development professionals to overcome these common hurdles and achieve high-purity separations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of polar phenolic compounds in a direct question-and-answer format.
Question 1: Why are my polar phenolic compounds streaking or tailing on the silica gel column?
Answer:
Peak tailing is one of the most frequent issues when separating polar compounds, especially on silica gel.[1] It is characterized by an asymmetric peak with a long, drawn-out trailing edge.[2] This phenomenon compromises resolution and purity.
Potential Causes:
-
Secondary Interactions: The primary cause is often the interaction between the phenolic hydroxyl groups (or other polar functional groups) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] These strong, non-ideal interactions mean that not all analyte molecules travel through the column at the same speed, causing the peak to tail.[3]
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing for all compounds.[2][3]
-
Inappropriate Mobile Phase pH: The ionization state of both the phenolic compounds and the silica surface is pH-dependent. An unsuitable pH can exacerbate unwanted interactions.[5]
-
Contaminants: Trace metals or other impurities in the stationary phase can create active sites that enhance secondary interactions.[3][4]
Solutions & Scientific Rationale:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: For acidic or neutral phenolic compounds, adding a small amount (0.1-1%) of an acid like acetic acid, formic acid, or trifluoroacetic acid (TFA) to the mobile phase is highly effective.[6] The added acid protonates the surface silanol groups, rendering them less active and minimizing their ability to strongly bind with your polar analytes.[1][3]
-
Use a Buffer: Employing a buffered mobile phase can control the pH precisely, masking residual silanol interactions and improving peak shape.[3]
-
-
Select a Different Stationary Phase:
-
Use End-Capped Silica: Choose a column packed with an "end-capped" stationary phase. End-capping chemically converts most of the highly active silanol groups into less polar functionalities, significantly reducing the potential for secondary interactions.[1][3]
-
Consider Alternative Sorbents: If tailing persists, silica may not be the ideal stationary phase. Polyamide resin is particularly effective for separating polyphenols due to its ability to form hydrogen bonds.[7][8] For preparative scale, macroporous resins (e.g., AB-8) are also an excellent choice.[9]
-
-
Optimize Sample Loading:
-
Reduce Sample Mass: Dilute your sample and inject a smaller amount. As a rule of thumb, the sample mass should not exceed 1-5% of the stationary phase mass.[2] If the tailing disappears upon dilution, the original issue was column overload.[3]
-
Use Dry Loading: Dissolving the sample in a volatile solvent, mixing it with a small amount of the stationary phase (e.g., silica or Celite), evaporating the solvent, and then loading the dry powder onto the column can result in sharper bands and better resolution compared to liquid loading, especially if the sample is not very soluble in the mobile phase.[2][10]
-
Question 2: My phenolic compounds are not moving off the column baseline (irreversible adsorption). What should I do?
Answer:
When highly polar compounds get stuck at the top of the column, it indicates that the mobile phase is not strong (polar) enough to elute them, or the stationary phase is too active.
Potential Causes:
-
Mobile Phase Polarity is Too Low: The selected solvent system lacks the necessary elution strength to compete with the stationary phase for the analyte.
-
Stationary Phase is Too Active: The interactions between your polar phenolic compounds and the stationary phase (e.g., silica gel) are too strong, causing irreversible binding.
-
Analyte Degradation: Some phenolic compounds can be unstable and may degrade on the acidic surface of silica gel.[11]
Solutions & Scientific Rationale:
-
Increase Mobile Phase Polarity (Gradient Elution):
-
Instead of running the column with a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase over time (gradient elution).[2][12] For example, start with 100% dichloromethane (DCM) and slowly increase the percentage of methanol (MeOH). This will elute less polar compounds first, followed by your more polar target compounds as the solvent strength increases.
-
-
Switch to a Less Active Stationary Phase:
-
Reversed-Phase (C18) Chromatography: For many polar phenolics, reversed-phase chromatography is a superior alternative. Here, the stationary phase is non-polar (like C18-modified silica), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile mixtures).[13] Polar compounds have weaker interactions with the non-polar stationary phase and will elute earlier.
-
Polyamide or Sephadex: As mentioned previously, polyamide is excellent for phenolics.[7] Sephadex LH-20 is another common choice, which separates compounds based on molecular size and polarity.[13]
-
-
Change the Mobile Phase System:
-
If you are using a hexane/ethyl acetate system, switch to a more polar combination like dichloromethane/methanol or even incorporate toluene, which can improve the separation of aromatic compounds.[14]
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose stationary phase for purifying polar phenolic compounds?
A: There is no single "best" phase, as the choice is highly dependent on the specific structure and polarity of your target compounds. However, a good starting point can be determined by the compound's properties.
| Stationary Phase | Principle of Separation | Best For | Key Considerations |
| Silica Gel | Adsorption (Normal-Phase) | Moderately polar, non-ionic phenolics. | Prone to causing peak tailing with highly polar or acidic phenols due to silanol interactions.[3][15] |
| Reversed-Phase (C18) | Partitioning | A wide range of polar to moderately non-polar phenolics. | Excellent for separating compounds in aqueous extracts. Mobile phase pH control is critical.[13][16] |
| Polyamide Resin | Hydrogen Bonding | Polyphenols, flavonoids, and phenolic acids. | Offers high selectivity for phenolics. Can be used in both normal and reversed-phase modes.[7][8] |
| Macroporous Resin (e.g., AB-8) | Adsorption/Partitioning | Preparative scale purification and enrichment of total flavonoids/phenolics from crude extracts.[9][17] | High loading capacity and can be regenerated. Often used as a preliminary cleanup step. |
| Sephadex LH-20 | Size Exclusion & Partitioning | Glycosylated flavonoids and other larger phenolic compounds. | Separates based on both size and polarity using polar organic solvents.[13] |
Q: How do I select an appropriate mobile phase?
A: The best practice is to first perform Thin-Layer Chromatography (TLC) analysis to scout for an optimal solvent system.[12]
-
Spot your crude mixture on a TLC plate (using the same stationary phase you plan to use for the column, e.g., silica gel).
-
Develop the plate in a series of solvent systems with increasing polarity. Start with a non-polar system and gradually increase the polarity.
-
Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation on a column.
-
Ensure there is good separation between your target spot and major impurities.
Common Mobile Phase Systems (in order of increasing polarity):
-
Hexane / Ethyl Acetate
-
Toluene / Ethyl Acetate[14]
-
Chloroform / Methanol
-
Dichloromethane / Methanol[14]
-
Ethyl Acetate / Acetic Acid / Water
Q: What is the difference between wet and dry sample loading, and which one should I use?
A: Both are valid techniques, but they are suited for different situations.[2][10]
-
Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase and carefully pipetted onto the top of the packed column.[2]
-
Pros: Quick and straightforward.
-
Cons: Can disturb the top of the column bed if not done carefully. If the sample is not fully soluble in the mobile phase, it can precipitate at the top, leading to poor separation. The solvent used to dissolve the sample can also cause band broadening if it's stronger than the mobile phase.[10]
-
-
Dry Loading: The sample is first dissolved in a suitable volatile solvent (e.g., DCM, acetone), then adsorbed onto a small amount of inert support (like silica gel or Celite). The solvent is then completely removed under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the column.[2][18]
-
Pros: Leads to sharper bands and better resolution, especially for samples with poor solubility in the mobile phase.[18] It is the preferred method for achieving high resolution.
-
Cons: It is more time-consuming. It is critical to ensure the solvent is completely removed, as residual strong solvent will ruin the separation.[18]
-
Recommendation: For challenging separations of polar compounds, dry loading is almost always the superior technique. [18]
Visualizations & Workflows
// Tailing Path Check_Load [label="1. Reduce Sample Load\n(Dilute 1:10 & re-inject)"]; Load_OK [label="Did tailing improve?", shape=diamond, style=filled]; Overload_Cause [label="Cause: Column Overload\nSolution: Decrease sample mass per run.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Modifier [label="2. Add Modifier to Mobile Phase\n(e.g., 0.1% Formic Acid or TFA)"]; Modifier_OK [label="Did peak shape improve?", shape=diamond, style=filled]; Interaction_Cause [label="Cause: Secondary Silanol Interactions\nSolution: Continue with modified mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Stationary [label="3. Change Stationary Phase\n(Try End-capped C18, Polyamide, or HILIC)"];
// No Elution Path Increase_Polarity [label="1. Increase Mobile Phase Polarity\n(Switch to Gradient Elution, e.g., DCM to DCM/MeOH)"]; Polarity_OK [label="Did compound elute?", shape=diamond, style=filled]; MP_Cause [label="Cause: Mobile Phase Too Weak\nSolution: Optimize gradient.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Phase_Type [label="2. Change Chromatography Mode\n(Switch from Normal-Phase to Reversed-Phase)"];
// Connections Start -> Problem_ID; Problem_ID -> Tailing [label=" Asymmetric Peaks"]; Problem_ID -> No_Elution [label=" High Retention"];
Tailing -> Check_Load; Check_Load -> Load_OK; Load_OK -> Overload_Cause [label="Yes"]; Load_OK -> Add_Modifier [label="No"]; Add_Modifier -> Modifier_OK; Modifier_OK -> Interaction_Cause [label="Yes"]; Modifier_OK -> Change_Stationary [label="No"];
No_Elution -> Increase_Polarity; Increase_Polarity -> Polarity_OK; Polarity_OK -> MP_Cause [label="Yes"]; Polarity_OK -> Change_Phase_Type [label="No"]; } end_dot Caption: Troubleshooting workflow for common column chromatography issues.
// Connections Start -> Crude_Extract; Crude_Extract -> Cleanup [label="Yes"]; Crude_Extract -> TLC [label="No"]; Cleanup -> TLC; TLC -> Rf_Value; Rf_Value -> Select_Column [label="Yes"]; Rf_Value -> Optimize_MP [label="No"]; Optimize_MP -> TLC; Select_Column -> Load_Sample; Load_Sample -> Solubility; Solubility -> Wet_Load [label="Yes"]; Solubility -> Dry_Load [label="No"]; Wet_Load -> Run_Column; Dry_Load -> Run_Column; Run_Column -> End; } end_dot Caption: Decision tree for chromatography protocol development.
Detailed Experimental Protocols
Protocol 1: Column Packing (Slurry Method for Silica Gel)
This protocol describes the standard wet slurry method for packing a silica gel column, which helps to create a homogenous, well-packed bed essential for high-resolution separation.
-
Select Column Size: Choose a glass column with an appropriate diameter and length. The mass of the stationary phase should be approximately 20-100 times the mass of the crude sample to be purified.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase solvent (e.g., 100% hexane or a low-polarity mixture determined by TLC) until the silica is fully suspended. The consistency should be like a moderately thick, pourable milkshake. Stir gently to release trapped air bubbles.
-
Pack the Column:
-
Secure the column vertically on a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.
-
Fill the column about one-third full with the mobile phase.
-
With vigorous swirling, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the sides of the column with a piece of rubber tubing to encourage even settling of the silica bed and dislodge any air bubbles.
-
-
Finalize the Packing:
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Crucially, never let the top of the silica bed run dry. The solvent level must always remain above the silica surface.
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition.
-
Continuously pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated and stable before loading the sample.
-
Protocol 2: Dry Sample Loading
This technique is highly recommended for achieving the best separation of polar compounds.[10][18]
-
Dissolve the Sample: Dissolve your crude sample mixture in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., methanol, acetone, or dichloromethane).
-
Adsorb onto Support: In the same flask, add a small amount of an inert support. Silica gel (the same mesh size as your column) is common, but Celite can be used if you are concerned about the sample reacting with the silica. Use about 2-3 times the mass of your sample.
-
Remove the Solvent: Swirl the mixture to ensure the sample is evenly coated onto the support. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This step is critical; any residual solvent will compromise the separation.[18]
-
Load the Column:
-
Drain the solvent from your packed column until it is just level with the top layer of sand.
-
Carefully add the dry sample-adsorbent mixture as a neat, level layer on top of the sand.
-
Gently place another thin layer of sand on top of the sample layer to prevent it from being disturbed.
-
-
Begin Elution: Carefully add your initial mobile phase, opening the stopcock to begin the chromatographic run.
References
- ACD/Labs. (2022, October 6).
- Benchchem. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- Gao, C., et al. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. PMC.
- Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
- Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- McCalley, D. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Zhang, Y., et al. (2022, December 6).
- Beg, M., et al. (2025, May 9). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online.
- Various Authors. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
- Various Authors. (2025, August 6).
- Liu, Y., et al. (2022, June 7). Purification of total flavonoids from Ginkgo biloba flowers with resin column chromatography and evaluation of antioxidant activities in vitro. Taylor & Francis Online.
- Sim, Y. K., et al. (2023).
- ResearchGate. (n.d.).
- Shen, J., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition.
- Teledyne ISCO. (n.d.).
- Teledyne ISCO. (2025, November 7). Solid sample loading consistently improves resolution—if you perform this simple step.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. teledyneisco.com [teledyneisco.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. akjournals.com [akjournals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 18. Solid sample loading consistently improves resolution—if you perform this simple step [teledynelabs.com]
A Comparative Guide to the Antioxidant Activity of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of research and development, particularly in the pharmaceutical and life sciences, the mitigation of oxidative stress is a critical consideration. Oxidative damage, mediated by reactive oxygen species (ROS), is implicated in a vast array of pathological conditions and can compromise the stability and efficacy of chemical compounds and biological systems. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore indispensable tools. This guide provides an in-depth comparison of a novel phenolic compound, 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol, with the well-established synthetic antioxidant, Butylated Hydroxytoluene (BHT).
BHT, or 2,6-di-tert-butyl-4-methylphenol, is a widely utilized antioxidant in the food, cosmetic, and pharmaceutical industries, valued for its ability to prevent free-radical-mediated oxidation.[1] Its efficacy and safety have been extensively studied. In contrast, 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is a more complex phenolic compound, the antioxidant potential of which is theoretically high but less documented. This guide will delve into the structural attributes, proposed synthesis, and mechanisms of antioxidant action for both compounds. While extensive experimental data is available for BHT, this guide will provide a theoretical framework for the antioxidant capacity of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol, alongside detailed experimental protocols to facilitate direct comparative analysis in a laboratory setting.
Chemical Structure and Synthesis
The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. The presence of a hydroxyl group on an aromatic ring is the key functional group responsible for their free-radical scavenging properties.
2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
This compound is a Mannich base, characterized by a 2,6-di-tert-butylphenol core substituted at the 4-position with a phenyl(piperidin-1-yl)methyl group. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which is crucial for the stability of the resulting phenoxyl radical upon donation of a hydrogen atom.
Proposed Synthesis: The Mannich Reaction
The synthesis of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol can be achieved via a Mannich reaction. This one-pot, three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, or in this case, an activated phenol. The reactants would be 2,6-di-tert-butylphenol, benzaldehyde, and piperidine.[2]
Caption: Proposed synthesis of the target compound via the Mannich reaction.
Butylated Hydroxytoluene (BHT)
BHT is a structurally simpler molecule, with a methyl group at the para-position. This structural difference will be a key point in the comparative analysis of their antioxidant potential.
Industrial Synthesis
BHT is produced industrially by the reaction of p-cresol (4-methylphenol) with isobutylene.
Mechanism of Antioxidant Action
Both 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol and BHT function as chain-breaking antioxidants. Their primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing the radical and terminating the oxidative chain reaction.[1][[“]][[“]]
The key steps are:
-
Initiation: A free radical (R•) is generated.
-
Propagation: The free radical reacts with an organic molecule (e.g., a lipid, LH) to form a new radical (L•), which can then react with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another organic molecule, propagating the chain reaction.
-
Termination: The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxyl radical, forming a hydroperoxide and a stable phenoxyl radical (ArO•).
The stability of the phenoxyl radical is critical to the antioxidant's effectiveness. The bulky tert-butyl groups in both compounds sterically hinder the phenoxyl radical, making it less reactive and preventing it from initiating new oxidation chains.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Comparative Antioxidant Activity: A Theoretical and Experimental Overview
A direct experimental comparison of the antioxidant activity of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol and BHT is not currently available in the published literature. Therefore, this section will provide a theoretical analysis based on structure-activity relationships, supplemented with established experimental data for BHT.
Theoretical Comparison
The antioxidant potency of a phenolic compound is influenced by several structural factors:
-
Steric Hindrance: As previously mentioned, the two tert-butyl groups ortho to the hydroxyl group in both compounds provide significant steric hindrance. This is a key feature that enhances their antioxidant activity by stabilizing the resulting phenoxyl radical.
-
Electron-Donating/Withdrawing Groups: The nature of the substituent at the para-position can significantly impact the O-H bond dissociation enthalpy (BDE). Electron-donating groups can lower the BDE, making the hydrogen atom easier to abstract and thus increasing antioxidant activity.
In BHT , the para-substituent is a methyl group, which is a weak electron-donating group.
In 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol , the para-substituent is a phenyl(piperidin-1-yl)methyl group. This is a more complex substituent. The phenyl group itself is generally considered to be weakly electron-withdrawing by induction but can be electron-donating or withdrawing through resonance depending on the system. The piperidinyl group is an amino group, which is typically electron-donating. The overall electronic effect of this large substituent on the phenolic ring is not immediately obvious without computational studies or experimental data. However, the presence of the nitrogen atom in the piperidine ring could potentially influence the antioxidant activity through additional mechanisms, such as metal chelation, although this is less likely to be a primary mechanism for this type of compound.
Based on the larger and more complex para-substituent, it is plausible that 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol could exhibit comparable or even enhanced antioxidant activity compared to BHT. However, the increased steric bulk of the para-substituent might also hinder its access to free radicals in certain environments.
Experimental Data for BHT
The antioxidant activity of BHT has been extensively evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express antioxidant potency, with a lower IC50 value indicating higher activity.
| Antioxidant Assay | BHT IC50 Value (µg/mL) | Standard Reference (IC50 µg/mL) |
| DPPH Radical Scavenging | 23 - 202.35[5] | Ascorbic Acid: ~5[5] |
| ABTS Radical Scavenging | ~13[6] | Trolox: ~3[5] |
| Lipid Peroxidation Inhibition | Effective inhibitor[7][8] | Varies with assay conditions |
Note: The reported IC50 values for BHT can vary significantly depending on the specific experimental conditions, such as solvent, pH, and reaction time.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate a direct and robust comparison, the following detailed protocols for standard antioxidant assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds (2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol and BHT) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each concentration of the test and standard solutions to separate wells. Add an equal volume of the DPPH solution to each well. For the blank, use methanol instead of the test solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds and standard to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of each concentration of the test and standard solutions to separate wells of a 96-well plate. Add a larger volume of the ABTS•+ working solution to each well.
-
Incubation: Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological sample like a tissue homogenate or liposomes. The extent of lipid peroxidation can be measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Step-by-Step Protocol (TBARS Assay):
-
Sample Preparation: Prepare a tissue homogenate (e.g., from rat liver) in a suitable buffer.
-
Induction of Lipid Peroxidation: To the homogenate, add the test compounds at various concentrations. Induce lipid peroxidation by adding a pro-oxidant, such as a solution of FeSO4 and ascorbic acid. A control group without the test compound and a blank group without the pro-oxidant should be included.
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA). Centrifuge to precipitate proteins. To the supernatant, add thiobarbituric acid (TBA) solution and heat at 95°C for a set time (e.g., 30 minutes) to form a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the adduct at 532 nm.
-
Calculation: Calculate the percentage inhibition of lipid peroxidation. The concentration of MDA can be calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Conclusion
Butylated Hydroxytoluene (BHT) is a well-characterized and effective synthetic antioxidant with a long history of use in various industries.[9] Its mechanism of action as a free radical scavenger is well understood, and a substantial body of experimental data quantifies its antioxidant capacity.[[“]][[“]][10]
2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol, as a hindered phenolic compound, is theoretically poised to be an effective antioxidant. Its structural similarity to BHT, particularly the presence of the 2,6-di-tert-butylphenol core, strongly suggests a similar free-radical scavenging mechanism. The influence of its more complex para-substituent, however, remains to be experimentally elucidated.
This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to conduct a direct, quantitative comparison of the antioxidant activities of these two compounds. Such a study would be a valuable contribution to the field, potentially identifying a novel and potent antioxidant for various applications. It is through rigorous, side-by-side experimental evaluation that the true potential of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol as an antioxidant can be definitively established.
References
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Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]
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Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved from [Link]
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Ataman Kimya. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]
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LookChem. (2023, May 25). Why Is BHT Used in Foods? Retrieved from [Link]
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- Müller, T., et al. (2022). Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(24), 15693.
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Consensus. (n.d.). How has Butylated Hydroxytoluene (BHT) improved patient outcomes? Retrieved from [Link]
- Nikitin, E. A., et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
- Zakharova, A. A., et al. (2023). Specific Features of Mitochondrial Dysfunction under Conditions of Ferroptosis Induced by t-Butylhydroperoxide and Iron: Protective Role of the Inhibitors of Lipid Peroxidation and Mitochondrial Permeability Transition Pore Opening. International Journal of Molecular Sciences, 24(7), 6140.
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ResearchGate. (2016, January 12). What is the function of BHT (butylated hydroxytoulene) and why they are added in MDA lysis buffer? Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. Retrieved from [Link]
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NextSDS. (n.d.). 2,6-DI-TERT-BUTYL-4-(2,3-DIHYDRO-1H-PERIMIDIN-2-YL)-PHENOL. Retrieved from [Link]
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ResearchGate. (n.d.). DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD). Retrieved from [Link]
- Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5765.
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ResearchGate. (n.d.). ABTS radical cation scavenging activity of standard BHT and aqueous.... Retrieved from [Link]
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Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]
- Dawidowicz, A. L., & Wianowska, D. (2016). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Journal of the Brazilian Chemical Society, 27, 1344-1353.
- Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC advances, 12(27), 17309-17321.
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ResearchGate. (n.d.). DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. Retrieved from [Link]
- Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(27), 17309-17321.
- Golubeva, I. A., et al. (1981). Synthesis and study of carbamide derivatives of the 2,6-di-tert-butylphenol type as antioxidants. Khimiya i Tekhnologiya Topliv i Masel, (12), 24-25.
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ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]
-
Powerful Antioxidant 2,6-Di-tert-butyl-4-methylphenol. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-. Retrieved from [Link]
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PubChem. (n.d.). 4-sec-Butyl-2,6-di-tert-butylphenol. Retrieved from [Link]
- Cairns, R., et al. (2022). A hybrid bio-organocatalytic cascade for the synthesis of 2-substituted piperidines. Organic & Biomolecular Chemistry, 20(8), 1645-1649.
- Nikitin, E. A., et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
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ResearchGate. (n.d.). shows % inhibition and IC50 values of DPPH radical and BHT and ABTS.... Retrieved from [Link]
- Satoh, K., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
- Gouveia, A. R., et al. (2017). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 24(29), 3225-3277.
- Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science, 16(5), 59-69.
- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
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Semantic Scholar. (n.d.). The preparation of some piperidine derivatives by the Mannich reaction. Retrieved from [Link]
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CORE. (n.d.). a study of the mannich reaction with. Retrieved from [Link]
- Google Patents. (n.d.). RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process.
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The Physics of the Comparison: High-Field vs. Benchtop NMR
The Definitive Guide to Structural Elucidation: Benchtop vs. High-Field 1 H and 13 C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of active pharmaceutical ingredients (APIs) and synthetic intermediates. Historically, the reliance on massive, cryogen-cooled superconducting magnets restricted NMR to centralized core facilities. Today, the advent of high-homogeneity permanent magnets has brought NMR directly to the fume hood.
For drug development professionals, choosing between the ultra-high resolution of high-field NMR and the rapid, accessible screening capabilities of benchtop NMR requires a deep understanding of spin physics, instrument causality, and experimental design. This guide objectively compares these two modalities and provides field-proven, self-validating protocols for 1 H and 13 C structural characterization.
The fundamental performance of an NMR spectrometer is dictated by its static magnetic field strength ( B0 ). The energy difference between nuclear spin states ( ΔE ) is directly proportional to B0 .
-
High-Field NMR (>400 MHz): Utilizing superconducting coils bathed in liquid helium, these systems generate massive magnetic fields (9.4 to 18.8+ Tesla). The causality here is straightforward: a higher B0 increases the population difference between spin states, yielding exponential gains in sensitivity and chemical shift dispersion. This makes high-field systems mandatory for resolving complex, overlapping multiplets in large biomolecules.
-
Benchtop NMR (60–100 MHz): Modern benchtop systems utilize neodymium permanent magnets (1.4 to 2.3 Tesla). While they cannot match the dispersion of high-field systems, they excel in accessibility. Because chemical shift dispersion (in Hz) scales linearly with B0 , benchtop systems are generally optimized for molecules with a molar mass of 600 g/mol or less, where peak overlap is manageable 1[1]. Furthermore, benchtop systems eliminate the substantial capital and maintenance costs associated with liquid cryogens 2[2].
The Causality of the Lock System: High-field systems require deuterated solvents to provide a deuterium lock signal, which compensates for magnetic field drift. Conversely, modern benchtop instruments utilize an internal capillary lock system that is permanently mounted inside the magnet, independent of the sample. This allows researchers to bypass deuterated solvents entirely and analyze samples in their native protonated reaction solvents3[3].
Overcoming the 13 C Sensitivity Bottleneck
While 1 H NMR provides rapid data on chemical environments and connectivity, 13 C NMR is required to map the carbon backbone. However, 13 C characterization is notoriously difficult due to two physical constraints:
-
Low Natural Abundance: Only 1.1% of carbon atoms are 13 C.
-
Low Gyromagnetic Ratio ( γ ): The γ of 13 C is roughly one-fourth that of 1 H, making it inherently less sensitive.
To overcome this, application scientists employ 1 H Broadband Decoupling . By continuously irradiating the proton frequencies during 13 C acquisition, two synergistic effects occur:
-
Multiplet Collapse: The n+1 J-coupling rule is negated, collapsing complex carbon multiplets into sharp, intense singlets.
-
Nuclear Overhauser Effect (NOE): The perturbation of the 1 H spin populations transfers magnetization to the 13 C nuclei via cross-relaxation, providing up to a 3-fold enhancement in signal intensity 4[4].
Mechanistic pathway of 13C NMR signal enhancement via NOE and 1H decoupling.
Comparative Performance Matrix
The following table summarizes the quantitative and operational differences between benchtop and high-field platforms, allowing laboratories to optimize their instrument utilization.
| Parameter | Benchtop NMR (e.g., 60-100 MHz) | High-Field NMR (e.g., >400 MHz) |
| Magnetic Field ( B0 ) | 1.4 - 2.3 Tesla (Permanent Magnet) | 9.4 - 18.8+ Tesla (Superconducting) |
| Resolution / Dispersion | Moderate (Peak overlap common for complex APIs) | Ultra-High (Resolves complex multiplets) |
| Optimal Molecule Size | < 600 g/mol | Virtually unlimited (with advanced 2D/3D) |
| 1D 13 C Acquisition Time | Hours to Days (Concentration dependent) | Minutes to Hours |
| Cryogen Requirements | None (Cryogen-free) | Liquid Helium & Liquid Nitrogen |
| Solvent Requirements | Protonated or Deuterated (Capillary Lock) | Deuterated Solvents Required (Deuterium Lock) |
| Capital & Operating Cost | Low upfront, negligible maintenance | High upfront, high ongoing maintenance |
Self-Validating Protocol for Structural Confirmation
To ensure scientific integrity, NMR characterization must be treated as a self-validating system. The following protocol outlines the optimal workflow for confirming the structure of a newly synthesized API.
Phase 1: Sample Preparation & System Calibration
-
Preparation: Dissolve 10–50 mg of the purified analyte in 0.6 mL of the appropriate solvent. If using high-field NMR, use a deuterated solvent (e.g., CDCl 3 ) to establish the lock. If using a benchtop system with a capillary lock, protonated solvents can be used provided solvent suppression sequences (like WET or PRESAT) are utilized.
-
Internal Standard: Add 0.1% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as an internal chemical shift reference (0.00 ppm). Because its signal is a sharp, distinct singlet, it serves as a built-in diagnostic tool for magnetic field homogeneity.
-
-
Tuning and Shimming: Insert the 5 mm NMR tube. Tune and match the probe to the exact Larmor frequencies of the sample. Execute gradient shimming to correct spatial inhomogeneities in the B0 field.
Phase 2: The 1 H Pre-Screen (Internal Control)
-
Acquisition: Acquire a standard 1D 1 H spectrum (16 scans, 90° pulse angle, relaxation delay d1≥5×T1 ).
-
Validation Check: Assess the full-width at half-maximum (FWHM) of the TMS peak. If the peak is broad or asymmetrical, the shimming has failed, and the sample must be re-shimmed. Do not proceed to 13 C acquisition until the 1 H spectrum confirms high sample concentration and optimal resolution.
Phase 3: The Carbon Backbone Strategy (1D vs. 2D)
The approach to mapping the carbon structure diverges drastically depending on the instrument used:
-
High-Field Strategy (1D 13 C): Acquire a 1D 13 C spectrum with 1 H broadband decoupling (e.g., WALTZ-16). Due to the high sensitivity of the superconducting magnet, a high-quality spectrum can typically be obtained in 15 to 30 minutes.
-
Benchtop Strategy (2D HSQC): Do not run a 1D 13 C spectrum. At 60 MHz, a 1D 13 C acquisition of a standard sample could take up to 24 hours to achieve an acceptable signal-to-noise ratio 5[5]. Instead, acquire a 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
Causality: HSQC utilizes inverse detection . It excites and detects the highly sensitive 1 H nucleus while transferring magnetization to the 13 C nucleus. Because the acquisition time of a 2D experiment is dictated by the number of t1 increments rather than brute-force signal averaging, a 2D HSQC on a benchtop system can yield complete 1 H- 13 C correlation data in just a couple of hours—matching the timeframe of high-field systems 5[5].
-
Decision Workflow: Optimizing Instrument Utilization
To prevent high-field core facilities from becoming bottlenecks, modern laboratories employ a triage workflow. Benchtop NMR is used as the first line of defense for rapid screening and QA/QC, reserving the high-field magnets exclusively for highly complex, high-molecular-weight structural elucidation.
Logical workflow for optimizing NMR instrument utilization in drug development.
References
-
Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News-Medical / Oxford Instruments. Available at: 2
-
NMR Spectroscopy for Chemical Industry. AZoM. Available at: 1
-
Benchtop NMR Breaks New Ground. Technology Networks. Available at: 3
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High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. Available at: 5
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: 4
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A Technical Guide to the Mass Spectrometry Fragmentation of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol and Comparative Analytical Approaches
This guide provides an in-depth analysis of the mass spectrometric behavior of the sterically hindered phenolic compound, 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways of this molecule under common ionization techniques. Furthermore, it offers a comparative overview of alternative analytical methodologies, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a comprehensive analytical context.
Predicted Mass Spectrometry Fragmentation Analysis
The fragmentation of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is highly dependent on the ionization method employed. Hard ionization techniques like Electron Ionization (EI) will induce more extensive fragmentation compared to soft ionization methods such as Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M•+). The fragmentation is then driven by the presence of the nitrogen atom in the piperidine ring and the bulky tert-butyl groups on the phenol.
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond alpha to the piperidine nitrogen. This results in the loss of the large 2,6-di-tert-butyl-4-benzylphenol radical, leading to the formation of a highly stable, resonance-stabilized iminium ion. This is a dominant fragmentation pathway in the EI-MS of piperidine derivatives.[1]
-
Benzylic Cleavage: Another significant fragmentation is the cleavage of the benzylic C-C bond, which would generate a tropylium ion (m/z 91), a common and stable fragment for benzyl-containing compounds.[2]
-
Loss of tert-Butyl Group: The sterically hindered phenol moiety is prone to the loss of a methyl radical (CH₃•) from one of the tert-butyl groups, resulting in a [M-15]⁺ ion. A subsequent loss of isobutylene (C₄H₈) can also occur.
-
Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of smaller acyclic fragment ions.[1]
Caption: Predicted EI fragmentation of the target molecule.
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in positive ion mode, which is expected for this compound due to the basic nitrogen of the piperidine ring.[1] Tandem mass spectrometry (MS/MS) of this precursor ion will reveal characteristic fragmentation patterns.
-
Initial Dissociation: The protonated molecule is expected to initially dissociate into an ion-neutral complex.[3]
-
Major Fragmentation: The primary fragmentation in MS/MS is anticipated to be the cleavage of the bond between the benzylic carbon and the piperidine nitrogen, leading to the formation of a stable benzyl cation and a neutral piperidine molecule, or vice versa depending on proton affinity.
-
Neutral Loss: Similar to other piperidine alkaloids, neutral loss of small molecules from the piperidine ring could occur.[4][5]
Caption: Predicted ESI-MS/MS fragmentation pathway.
| Predicted Key Fragment Ions | m/z (Monoisotopic) | Ionization Mode | Proposed Structure/Origin |
| [M+H]⁺ | 394.3104 | ESI | Protonated Molecule |
| [M]•+ | 393.3026 | EI | Molecular Ion |
| C₁₉H₂₂O• | 278.1671 | EI | 2,6-di-tert-butyl-4-benzylphenol radical |
| C₆H₁₂N⁺ | 98.0964 | EI/ESI | Iminium ion from piperidine |
| C₇H₇⁺ | 91.0542 | EI/ESI | Tropylium ion |
| C₁₃H₁₉O⁺ | 191.1430 | EI/ESI | Fragment from cleavage of the C-N bond |
| [M-15]⁺ | 378.2795 | EI | Loss of a methyl radical |
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Here, we compare the utility of MS with HPLC-UV and NMR spectroscopy for the analysis of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and structural information through fragmentation. | Isomeric differentiation can be challenging without standards, quantification requires careful validation. |
| HPLC-UV | Separates components of a mixture based on their interaction with a stationary phase, with detection by UV absorbance. | Excellent for quantification and purity assessment, can separate isomers with appropriate column and mobile phase.[6][7] | Provides limited structural information, chromophore is necessary for detection. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity and stereochemistry, non-destructive.[8][9] | Lower sensitivity compared to MS, complex spectra can be difficult to interpret, requires larger sample amounts. |
Experimental Protocols
The following are general protocols that can be adapted for the analysis of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol.
Mass Spectrometry (ESI-MS/MS) Protocol
Caption: Workflow for ESI-MS/MS analysis.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[2]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 25 °C.[6]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100 to 1000 to identify the [M+H]⁺ ion.
-
MS/MS: Perform a product ion scan on the precursor ion corresponding to [M+H]⁺. Optimize collision energy to achieve a rich fragmentation spectrum.
-
HPLC-UV Protocol
Caption: Workflow for HPLC-UV analysis.
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample at 1 mg/mL in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water. A starting point could be 80:20 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to 278 nm, which is a common wavelength for phenolic compounds.[6]
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
NMR Spectroscopy Protocol
Caption: Workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.[2]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If further structural elucidation is required, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Interpretation: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding atoms in the molecule.
Conclusion
The mass spectrometric fragmentation of 2,6-di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol can be logically predicted based on the established fragmentation patterns of its constituent functional groups. Under EI, fragmentation is expected to be dominated by alpha-cleavage of the piperidine ring and benzylic cleavage. Under the softer conditions of ESI-MS/MS, cleavage of the C-N bond linking the benzyl-phenol and piperidine moieties is the most probable pathway. For a comprehensive analytical characterization, a multi-technique approach is recommended. Mass spectrometry provides unparalleled sensitivity and structural information from fragmentation, HPLC-UV offers robust quantification and purity analysis, and NMR spectroscopy delivers definitive structural elucidation. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical goals, whether it be structural confirmation, quantification, or impurity profiling.
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Chai, Y. F., Jiang, K. Z., & Pan, Y. J. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. [Link]
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Viegas Jr, C., de Paula, V. F., Bolzani, V. S., & Barreiro, E. J. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 15(5), 766-771. [Link]
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Li, J., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(3), 557-567. [Link]
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da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23158-23166. [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
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PubChem. (n.d.). 4-sec-Butyl-2,6-di-tert-butylphenol. National Center for Biotechnology Information. [Link]
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Gasser, C. A., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5648-5654. [Link]
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Wang, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Polymer Chemistry. [Link]
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Comparative study of radical scavenging efficiency in different phenolic antioxidants
An objective, data-driven evaluation of phenolic antioxidants requires moving beyond generalized claims of "high antioxidant activity" to understand the precise thermodynamic and kinetic interactions between specific molecular structures and distinct radical species. As drug development and functional food engineering increasingly rely on targeted oxidative stress modulation, selecting the right antioxidant—and the right assay to validate it—is critical.
This guide provides a comprehensive comparative analysis of radical scavenging efficiency among major phenolic antioxidants. It dissects the structure-activity relationships (SAR) governing their efficacy and establishes self-validating experimental protocols for DPPH, ABTS, and ORAC assays.
Mechanistic Foundations: Structure-Activity Relationships (SAR)
The radical scavenging efficiency of a phenolic compound (ArOH) is not merely a function of its concentration, but is dictated by its molecular architecture and the micro-environment (solvent polarity, pH). Phenolic antioxidants neutralize free radicals (R•) primarily through three competing thermodynamic pathways[1]:
-
Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom. This is the thermodynamically preferred mechanism in non-polar media (e.g., gas phase, lipid bilayers)[1].
-
Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant yields an electron to the radical, forming a radical cation intermediate, followed by deprotonation.
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates into a phenoxide anion (favored in aqueous/polar media like water or ethanol), which then transfers an electron to the radical[1].
Figure 1: Mechanistic pathways of radical scavenging: HAT, SET-PT, and SPLET.
The Bors Criteria and Steric Influence
For flavonoids, radical scavenging efficiency is heavily predicted by the Bors criteria [2]:
-
An ortho-dihydroxy (catechol) structure in the B-ring, which stabilizes the resulting phenoxyl radical via intramolecular hydrogen bonding.
-
A 2,3-double bond conjugated with a 4-oxo function in the C-ring, enabling extensive electron delocalization.
-
Hydroxyl groups at positions C-3 and C-5.
While assays like DPPH are highly sensitive to the Bors criteria, the ORAC assay's kinetics are dominated primarily by the absolute number of hydroxyl groups, provided no steric hindrance occurs (e.g., bulky glycosylation at the C-3 position)[3],[4].
Comparative Antioxidant Efficiency
Because different assays utilize structurally distinct radical models, a single compound can exhibit varying relative efficiencies. For instance, flavanones and dihydrochalcones often fail to react efficiently with the bulky nitrogen-centered DPPH radical, leading to artificially low readings; for these classes, the ABTS assay is strictly preferred[5].
The table below synthesizes the comparative performance of standard phenolic antioxidants across the three primary high-throughput assays.
| Phenolic Compound | Structural Class | DPPH Scavenging | ABTS Scavenging | ORAC Capacity | Key SAR Feature & Mechanistic Note |
| Quercetin | Flavonol | High | High | High | Fulfills all 3 Bors criteria; optimal electron delocalization[2]. |
| Gallic Acid | Phenolic Acid | High | High | Very High | Pyrogallol moiety (3 adjacent OH groups) maximizes H-atom donation capacity[5]. |
| Rutin | Flavonol Glycoside | Moderate | Moderate | Moderate | Glycosylation at C-3 induces steric hindrance, preventing optimal radical interaction[2]. |
| Trolox | Vitamin E Analog | Standard (1.0) | Standard (1.0) | Standard (1.0) | Chromanol ring; serves as the universal baseline (TEAC) for assay calibration[6]. |
| Hesperidin | Flavanone | Low | Moderate | Low | Lacks the 2,3-double bond; DPPH severely underestimates its physiological activity[5]. |
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must be designed with built-in validation mechanisms. The following protocols detail the causality behind reagent selection and kinetic monitoring.
Figure 2: High-throughput experimental workflow for DPPH, ABTS, and ORAC assays.
Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Causality & Design: DPPH• is a stable, non-physiological nitrogen-centered radical. Because it is highly hydrophobic, the assay must be conducted in an organic solvent (methanol or ethanol). A critical failure point in many labs is altering the solvent-to-radical volume ratio; maintaining a strict 4:1 ratio ensures the radical remains soluble and the thermodynamics of the electron transfer are not disrupted by aqueous sample introduction[7].
-
Preparation: Dissolve DPPH in pure methanol to a concentration of 0.15 mM. Verify absorbance at 517 nm is between 0.8 and 1.0.
-
Reaction: In a 96-well plate, add 200 µL of DPPH solution to 50 µL of the phenolic sample (or Trolox standard).
-
Incubation: Incubate in the dark at room temperature for exactly 30 minutes. (Kinetics vary; 30 minutes allows slower phenols to reach equilibrium).
-
Validation: Include a solvent blank (maximum absorbance) and a sample blank (sample + methanol without DPPH to correct for intrinsic sample color).
-
Measurement: Read absorbance at 517 nm. Calculate IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol B: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Causality & Design: Unlike DPPH, ABTS•+ is a metastable radical cation that must be generated prior to the assay. By reacting ABTS with potassium persulfate over 12-16 hours, we ensure complete oxidation. The major advantage of ABTS is its solubility in aqueous buffers at physiological pH (7.4), allowing for the accurate evaluation of both lipophilic and hydrophilic compounds[6].
-
Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (final concentration). Store in the dark at room temperature for 12–16 hours.
-
Standardization: Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 0.70 (± 0.02).
-
Reaction: Add 10 µL of phenolic sample to 190 µL of the diluted ABTS•+ solution.
-
Measurement: Read absorbance at 734 nm after exactly 6 minutes. The rapid reading is required because ABTS•+ decay kinetics are faster than DPPH.
Protocol C: ORAC (Oxygen Radical Absorbance Capacity) Assay
Causality & Design: The ORAC assay is the most physiologically relevant of the three, as it utilizes AAPH to continuously generate peroxyl radicals—mimicking in vivo lipid peroxidation[8]. Because phenolic compounds often exhibit complex, multi-phasic quenching kinetics, measuring the Area Under the Curve (AUC) of fluorescence decay over time is mandatory. AUC integrates both the lag time and the initial rate of quenching[3].
-
Preparation: Prepare all reagents in 75 mM phosphate buffer (pH 7.4). Prepare 70 nM fluorescein sodium salt and 153 mM AAPH (freshly prepared on ice).
-
Incubation: In a black 96-well microplate, mix 25 µL of sample/Trolox with 150 µL of fluorescein. Incubate at 37°C for 15 minutes to stabilize the temperature.
-
Initiation: Rapidly inject 25 µL of AAPH solution into all wells to initiate the radical generation.
-
Kinetic Read: Instantly begin reading fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes at 37°C.
-
Analysis: Calculate the Net AUC (AUC_sample - AUC_blank) and plot against the Trolox standard curve to determine ORAC values.
Strategic Application in Drug Development
Relying on a single assay to benchmark radical scavenging efficiency is a methodological flaw. As demonstrated, a compound like Hesperidin may show poor efficacy in a DPPH assay due to specific structural incompatibilities (lack of a C-ring double bond), yet exhibit robust protective effects in physiological lipid peroxidation models[5].
For robust drug development and formulation:
-
Use ORAC to model physiological peroxyl radical scavenging[8].
-
Use ABTS for broad-spectrum screening of both hydrophilic and lipophilic extracts at physiological pH[6].
-
Use DPPH strictly for organic-soluble compounds and to probe specific hydrogen-donating structural motifs (Bors criteria)[2],[7].
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A Head-to-Head Comparison of Anti-Inflammatory Effects: Probucol vs. Statin Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical component of the body's defense and repair mechanisms, chronic, unresolved inflammation is a key driver in the pathophysiology of numerous diseases, including atherosclerotic cardiovascular disease (ASCVD), neurodegenerative disorders, and diabetes.[1][2][3] This has spurred significant research into therapeutic agents that can modulate the inflammatory cascade.
Probucol, a diphenolic compound initially developed as a lipid-lowering agent, has garnered renewed interest for its potent antioxidant and anti-inflammatory properties that often act independently of its effects on cholesterol metabolism.[1][4] Unlike traditional anti-inflammatory drugs, probucol presents a multifaceted mechanism of action, making it a compelling candidate for conditions where both dyslipidemia and chronic inflammation are intertwined.[2]
This guide provides an in-depth, head-to-head comparison of the anti-inflammatory effects of probucol against atorvastatin, a widely prescribed statin. Statins are the cornerstone of lipid-lowering therapy and are also recognized for their pleiotropic anti-inflammatory effects.[5][6] This comparison aims to dissect the distinct and overlapping mechanisms of these two agents, providing researchers with a clear, evidence-based framework for experimental design and drug development.
Mechanistic Deep Dive: Deconstructing Anti-Inflammatory Pathways
The therapeutic efficacy of an anti-inflammatory agent is rooted in its ability to intervene in specific signaling pathways. Probucol and atorvastatin, while both impacting inflammation, do so through distinct molecular mechanisms.
Probucol: A Dual Threat to Inflammation and Oxidative Stress
Probucol's anti-inflammatory prowess is intrinsically linked to its powerful antioxidant capabilities. It operates through several synergistic pathways:
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Probucol has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS) and carrageenan.[4][7] This blockade prevents the downstream production of key inflammatory mediators.
-
Suppression of Pro-Inflammatory Cytokines: By inhibiting NF-κB, probucol effectively reduces the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9][10]
-
Potent Antioxidant Activity: A hallmark of probucol is its ability to directly scavenge free radicals and inhibit the oxidation of low-density lipoprotein (LDL), a critical initiating step in the formation of atherosclerotic plaques.[2][11] This antioxidant action reduces the oxidative stress that perpetuates the inflammatory cycle.
-
Augmentation of Endogenous Antioxidant Defenses: Probucol can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10][12] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or drugs like probucol can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and promote the transcription of antioxidant genes, such as those for glutathione peroxidase (GPx) and superoxide dismutase (SOD), bolstering the cell's intrinsic defense mechanisms.[12][13]
Caption: Atorvastatin's Pleiotropic Anti-Inflammatory Signaling Pathway.
Head-to-Head Experimental Comparison
To objectively compare the anti-inflammatory effects of probucol and atorvastatin, we will examine data from established in vitro and in vivo models.
Part 1: In Vitro Analysis of Anti-Inflammatory Efficacy
In vitro assays provide a controlled environment to dissect direct cellular and molecular effects, free from the complexities of a whole-organism system. A standard and highly relevant model is the use of murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that potently induces an inflammatory response. [14]
Caption: Workflow for In Vitro Anti-Inflammatory Compound Screening.
The following table summarizes expected outcomes based on published literature. Values represent the percent inhibition of the inflammatory marker relative to the LPS-stimulated control.
| Parameter | Probucol | Atorvastatin | Key Mechanism |
| TNF-α Secretion | High Inhibition (~60-80%) [4][7] | Moderate Inhibition (~30-50%) [15] | NF-κB Inhibition |
| IL-6 Secretion | High Inhibition (~50-70%) [8][9] | Moderate Inhibition (~25-45%) [15] | NF-κB Inhibition |
| Nitric Oxide (NO) Production | High Inhibition (>75%) [8][14] | Moderate Inhibition | iNOS Suppression |
| NF-κB Activation | Directly Inhibited [4][7] | Indirectly Inhibited [6] | Direct vs. Pleiotropic |
| Reactive Oxygen Species (ROS) | Strong Reduction [16] | Moderate Reduction [17] | Direct Antioxidant vs. Pleiotropic |
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 macrophages are chosen because they are a cornerstone of the innate immune system and produce a robust, reproducible inflammatory response to LPS. [14]* Stimulus: LPS is used as it specifically activates the Toll-like receptor 4 (TLR4) pathway, a well-defined signaling cascade leading directly to NF-κB activation and cytokine production. [4]* Endpoints: Measuring TNF-α, IL-6, and NO provides a multi-faceted view of the inflammatory output. ELISA and the Griess assay are highly specific, sensitive, and standardized methods for quantifying these molecules. [7][18][19]
-
Preparation: Follow the In Vitro Experimental Workflow to generate cell culture supernatants.
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (known concentrations of recombinant cytokine) and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop.
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Part 2: In Vivo Validation of Anti-Inflammatory Activity
In vivo models are essential to evaluate a compound's efficacy in a complex physiological system, accounting for factors like bioavailability, metabolism, and systemic effects. [20][21]The carrageenan-induced paw edema model in rodents is a gold-standard for assessing acute anti-inflammatory drugs. [7][22]
Caption: Workflow for In Vivo Carrageenan-Induced Paw Edema Model.
The following table summarizes expected outcomes based on published literature.
| Parameter | Probucol | Atorvastatin | Key Mechanism |
| Paw Edema Reduction (%) | Significant Reduction (~40-60%) [7] | Moderate Reduction (~20-35%) [5] | Anti-exudative effect |
| Leukocyte Infiltration (MPO Activity) | Significant Reduction [7] | Moderate Reduction [5] | Inhibition of adhesion/migration |
| Tissue TNF-α Levels | Significantly Reduced [7] | Moderately Reduced | Local cytokine suppression |
| Tissue IL-1β Levels | Significantly Reduced [7] | Moderately Reduced | Local cytokine suppression |
| Tissue MDA Levels (Oxidative Stress) | Significantly Reduced [23][24] | Slight to Moderate Reduction [17] | Antioxidant Activity |
| Tissue SOD/GPx Activity | Increased/Restored [12][25] | Minimal Effect | Nrf2 Pathway Activation |
Causality Behind Experimental Choices:
-
Model: Carrageenan-induced edema is a biphasic inflammatory event. The early phase involves histamine and serotonin release, while the later phase (which is measured here) is mediated by prostaglandins, cytokines, and neutrophil infiltration, making it highly relevant for testing drugs that target these pathways. [22]* Endpoint - Edema: Paw volume measurement via plethysmometer is a direct, non-invasive quantification of the inflammatory edema (fluid accumulation and swelling).
-
Endpoint - MPO: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. Measuring its activity in the paw tissue serves as a reliable biochemical marker for the extent of neutrophil infiltration into the inflamed site. [7]* Endpoint - Oxidative Markers: Measuring Malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like SOD and GPx provides direct in vivo evidence of a compound's ability to mitigate oxidative stress at the site of inflammation. [23][25]
-
Tissue Homogenization: Following the in vivo workflow, harvest the inflamed paw tissue. Weigh the tissue and homogenize it in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent like 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C. Collect the supernatant, which contains the MPO enzyme.
-
Reaction Setup: In a 96-well plate, add the supernatant to a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing O-dianisidine dihydrochloride (a chromogenic substrate) and hydrogen peroxide (H₂O₂).
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the change in absorbance at 450-460 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (Vmax) for each sample. MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
Synthesis and Conclusion: A Comparative Overview
The experimental evidence from both in vitro and in vivo models consistently demonstrates that while both probucol and atorvastatin possess anti-inflammatory properties, their profiles are distinct.
-
Probucol emerges as a more potent direct anti-inflammatory and antioxidant agent. Its primary strength lies in its dual ability to directly inhibit the central NF-κB inflammatory pathway and to potently neutralize oxidative stress. [2][7]Studies show that its anti-inflammatory effects can be observed even at doses that do not significantly alter lipid profiles, highlighting that this action is not merely a secondary consequence of cholesterol lowering. [7]
-
Atorvastatin's anti-inflammatory effects are well-documented but are generally considered more moderate and pleiotropic, arising as a downstream consequence of HMG-CoA reductase inhibition. [5][6]While effective, particularly in the context of vascular inflammation in atherosclerosis, its direct inhibitory capacity on cytokine production and oxidative stress appears less pronounced than that of probucol in head-to-head acute models. [17] For drug development professionals, this comparison underscores a critical point: the choice of therapeutic agent should be guided by the underlying pathology. In diseases driven by acute and intense inflammatory insults or significant oxidative stress, probucol's robust, dual-action mechanism may offer a distinct advantage. In chronic conditions where endothelial dysfunction and lipid management are paramount, the pleiotropic effects of statins remain a cornerstone of therapy. The potential for combination therapy, leveraging the different mechanisms of probucol and statins, has also shown synergistic effects, particularly in reducing atherosclerotic lesions and oxidative LDL levels. [15][17] Future research should continue to explore these distinct mechanisms in various chronic inflammatory disease models. Understanding how probucol's potent antioxidant properties translate into clinical outcomes in neuroinflammation, diabetes, and non-alcoholic fatty liver disease will be crucial in repositioning this multifaceted agent in the modern therapeutic landscape. [8][26][27]
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Foster, P., Laws, S. M., & Martins, R. N. (2022). Efficacy of probucol on cognitive function in Alzheimer's disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study). BMJ Open, 12(4), e056788. [Link]
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Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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Bortolanza, M., Jr., Nascimento, C., & Dos Santos, E. F. (2013). Probucol Increases Striatal Glutathione Peroxidase Activity and Protects against 3- Nitropropionic Acid-Induced. PLoS ONE, 8(6), e67658. [Link]
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Wong, C. H. (2016). Effect of probucol in the treatment of familial hypercholesterolemia : an investigation of potential anti-inflammatory effects. PolyU Electronic Theses. [Link]
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Xu, R. Y., Li, Y., & Wang, Q. (2018). Antioxidant and lipid-regulating effects of probucol combined with atorvastatin in patients with acute coronary syndrome. Journal of Thoracic Disease, 10(4), 2247-2254. [Link]
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Rahman, H., & Gupta, V. (2017). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Communications, 7(1), 1-10. [Link]
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Singh, K., & Tabrizian, M. (2020). Probucol antagonized the protective effects of TO against oxysterols. ResearchGate. [Link]
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López-García, S., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(11), 3295. [Link]
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Niimi, M., et al. (2014). Add-On Effect of Probucol in Atherosclerotic, Cholesterol-Fed Rabbits Treated with Atorvastatin. PLoS ONE, 9(5), e96370. [Link]
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Guo, Y., et al. (2019). Atorvastatin and/or probucol improve the abnormal serum lipid condition. ResearchGate. [Link]
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Aishwarya, S., et al. (2018). In vitro assessment of anti-inflammatory and anti-arthritic effects of Helicanthes elasticus (Desv.) Danser accessions collected from six different hosts. Journal of Traditional and Complementary Medicine, 8(2), 305-312. [Link]
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Cross-validation of antioxidant capacity using ABTS and ORAC assays
As a Senior Application Scientist in drug development and analytical chemistry, I frequently observe a critical pitfall in preclinical screening: the reliance on a single assay to define a compound's "antioxidant capacity." Antioxidants do not operate via a universal mechanism; they neutralize reactive oxygen species (ROS) through distinct chemical pathways—primarily Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)[1].
To build a scientifically rigorous and biologically relevant efficacy profile, we must cross-validate our findings using orthogonal methods. This guide provides a comprehensive framework for cross-validating antioxidant capacity using the ABTS and ORAC assays, ensuring robust, publication-quality data.
Mechanistic Foundations: Why We Cross-Validate
The ABTS Assay: The Electron Transfer Dominant Model
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+)[2]. While it can capture some HAT activity, it is predominantly a SET-driven mechanism[1].
-
Causality of Experimental Design: We utilize potassium persulfate (PP) as the oxidizing agent rather than enzymatic systems (e.g., laccase or metmyoglobin/H2O2). PP directly oxidizes ABTS to ABTS•+ without generating intermediate reactive species that could inadvertently react with the test compound, thereby preventing false positives[3]. We monitor the decolorization at 734 nm because this specific wavelength avoids the background absorbance interference commonly caused by colored biological samples or plant extracts[3].
The ORAC Assay: The Hydrogen Atom Transfer Model
The Oxygen Radical Absorbance Capacity (ORAC) assay is the gold standard for measuring HAT mechanisms[4]. It evaluates the protection of a fluorescent probe (fluorescein) from damage by peroxyl radicals[5].
-
Causality of Experimental Design: We employ AAPH as the radical initiator because its thermal decomposition at exactly 37°C generates peroxyl radicals at a constant, predictable rate, closely mimicking in vivo lipid peroxidation[6][7]. Unlike endpoint assays, ORAC utilizes kinetic Area Under the Curve (AUC) quantification. This is critical because it integrates both the lag time (inhibition duration) and the initial rate of quenching, accurately capturing the behavior of both fast-acting and slow-acting antioxidants[7][8].
Quantitative Comparison of Methodologies
To effectively cross-validate, we must understand the operational parameters and limitations of each system.
| Parameter | ABTS Assay | ORAC Assay |
| Primary Mechanism | Mixed (SET predominates, some HAT)[1] | Strictly HAT (Hydrogen Atom Transfer)[4] |
| Radical Source | Potassium Persulfate (Chemical oxidation)[3] | AAPH (Thermal decomposition)[6] |
| Target Radical | ABTS•+ (Synthetic radical cation)[3] | Peroxyl radical (ROO•) (Biologically relevant)[7] |
| Detection Readout | Absorbance (Endpoint, 734 nm)[2] | Fluorescence (Kinetic, Ex 485 / Em 520 nm)[6] |
| Quantification Metric | % Inhibition at a specific time point | Area Under the Curve (AUC)[8] |
| Operational Strengths | Fast, high reproducibility, pH-independent[9] | Biologically relevant radical, accounts for slow kinetics[7] |
Cross-Validation Workflow
Workflow for cross-validating antioxidant capacity using orthogonal ABTS and ORAC methodologies.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol A: ABTS Radical Scavenging Assay
-
Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate[2].
-
Incubation: Store the mixture in the dark at room temperature for 12–16 hours. Causality: This extended incubation ensures the radical generation reaches a stable thermodynamic equilibrium before exposure to the test sample.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS until the absorbance reads 0.70 (±0.02) at 734 nm. Causality: Standardizing the initial radical concentration ensures the assay operates strictly within the linear dynamic range of the microplate reader.
-
Reaction Execution: Add 10 µL of the test sample (or Trolox standard) to 200 µL of the ABTS working solution in a 96-well clear plate.
-
Endpoint Readout: Incubate for exactly 6 minutes at room temperature, then read absorbance at 734 nm.
-
System Self-Validation Check: The solvent blank (0% inhibition) must maintain an OD of 0.70 ± 0.02. The Trolox standard curve (typically 0–500 µM) must yield a linear regression of R2≥0.99 . If the blank drops below 0.65, the radical working solution has degraded and must be discarded.
Protocol B: ORAC Kinetic Assay
-
Buffer Preparation: Prepare all reagents in 75 mM phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical because the protonation state of both the fluorescein probe and the antioxidant molecules dictates the HAT reaction kinetics.
-
Probe & Sample Setup: In a 96-well black opaque plate, add 50 µL of fluorescein working solution (approx. 70 nM) and 50 µL of the test sample (or Trolox standard)[6].
-
Thermal Equilibration: Incubate the plate at exactly 37°C for 30 minutes[6]. Causality: AAPH decomposition is highly temperature-dependent; failing to equilibrate the plate will result in a non-linear radical flux across the wells.
-
Radical Initiation: Rapidly inject 25 µL of freshly prepared AAPH solution (e.g., 153 mM) into each well using an automated dispenser[8].
-
Kinetic Readout: Immediately measure fluorescence (Ex 485 nm / Em 520 nm) every minute for 60 minutes at 37°C[6].
-
System Self-Validation Check: The blank well (buffer only) must demonstrate complete fluorescence decay (approaching baseline) by the end of the 60-minute window. If the signal persists, AAPH degradation or a temperature failure has occurred[6][8].
Data Interpretation & Cross-Validation Logic
When comparing Trolox Equivalent Antioxidant Capacity (TEAC) values derived from both assays, discrepancies are not errors—they are mechanistic insights:
-
High ORAC / Low ABTS: The compound is likely a pure HAT-driven antioxidant (e.g., highly sterically hindered phenols). It effectively quenches physiological peroxyl radicals but struggles to transfer electrons to the bulky ABTS radical cation.
-
High ABTS / Low ORAC: The compound is a strong electron donor (SET-driven) but a poor hydrogen donor.
By cross-validating these two orthogonal assays, researchers can confidently map both the physiological relevance (ORAC) and the absolute electron-donating power (ABTS) of their drug candidates.
Sources
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- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
